molecular formula C5H6ClN3O B090868 4-Chloro-6-methoxypyrimidin-5-amine CAS No. 15846-19-2

4-Chloro-6-methoxypyrimidin-5-amine

Cat. No.: B090868
CAS No.: 15846-19-2
M. Wt: 159.57 g/mol
InChI Key: SDMMBMBLFCTDIJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyrimidin-5-amine is a functionalized pyrimidine derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The pyrimidine core is a fundamental building block in nature, most notably found in the nucleic acids of DNA and RNA, making derivatives of this scaffold a prime focus for developing biologically active molecules . Over 85% of all FDA-approved drugs contain heterocyclic structures like pyrimidine, underscoring their critical importance in pharmacology . This compound is particularly useful in constructing more complex molecules designed for enzyme inhibition studies. For instance, pyrimidine derivatives are actively researched as potential inhibitors of enzymes like α-glucosidase and α-amylase, which are key targets in the investigation of anti-diabetic therapies . The presence of both chloro and amine substituents on the pyrimidine ring makes this compound a versatile precursor for further chemical exploration, including nucleophilic substitution reactions to develop novel compounds for biological evaluation . Researchers utilize this scaffold to create new chemical entities for probing biological mechanisms and identifying potential lead compounds for various therapeutic areas. This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMMBMBLFCTDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355841
Record name 4-chloro-6-methoxypyrimidin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15846-19-2
Record name 4-chloro-6-methoxypyrimidin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methoxypyrimidin-5-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 4-Chloro-6-methoxypyrimidin-5-amine (CAS No. 15846-19-2). The document is structured to be a vital resource for professionals engaged in chemical research and pharmaceutical development. It summarizes key physical data, outlines general experimental methodologies for the characterization of such compounds, and presents logical workflows through diagrams. Due to the limited availability of comprehensive experimental data for this specific molecule, this guide consolidates information from various chemical suppliers and databases, while also providing context through generalized experimental protocols applicable to pyrimidine derivatives.

Core Physical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₆ClN₃O.[1] Its structure is characterized by a pyrimidine ring with a chloro, a methoxy, and an amine group attached. These functional groups are critical in determining the compound's physical and chemical behavior, including its reactivity, solubility, and potential for intermolecular interactions. The physical form of the compound is noted to be a solid.

Data Presentation

The quantitative physical data for this compound is summarized in the table below. It is important to note that experimentally determined values for several properties are not widely published. The data presented is compiled from chemical supplier databases, and some values may be predicted rather than experimentally verified.

Physical PropertyValueSource
CAS Number 15846-19-2[1]
Molecular Formula C₅H₆ClN₃O[1]
Molecular Weight 159.57 g/mol [1]
Boiling Point 279.8°C at 760 mmHg[2]
Flash Point 123°C[2]
Physical Form Solid
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[3]

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube)

  • Capillary tubes

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of a pure compound.

Mandatory Visualizations

Logical Relationships in Physical Property Determination

The following diagram illustrates the logical dependencies and relationships between different physical properties and the processes used to determine them.

Logical Relationships of Physical Properties cluster_0 Compound Identity cluster_1 Physical State & Thermal Properties cluster_2 Purity & Stability A Molecular Formula (C₅H₆ClN₃O) B Molecular Weight (159.57 g/mol) A->B determines C Physical Form (Solid) D Melting Point C->D allows determination of G Purity Assessment D->G indicates E Boiling Point (279.8°C) F Flash Point (123°C) E->F related to H Storage Conditions (2-8°C, Inert Atmosphere) G->H informs

Caption: Logical relationships between key physical properties.

Experimental Workflow for Melting Point Determination

This diagram outlines the sequential steps involved in the experimental determination of a compound's melting point.

Workflow for Melting Point Determination start Start prep Sample Preparation (Grind to fine powder) start->prep load Load Capillary Tube prep->load setup Place in Apparatus load->setup heat Heat Slowly (1-2°C/min) setup->heat observe Observe Phase Change heat->observe record_start Record T_start (First liquid drop) observe->record_start record_end Record T_end (Fully liquid) record_start->record_end report Report Melting Range (T_start - T_end) record_end->report end End report->end

Caption: Experimental workflow for melting point determination.

References

In-Depth Technical Guide: 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-6-methoxypyrimidin-5-amine, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes generalized experimental protocols and conceptual workflows based on established pyrimidine chemistry.

Core Properties and Data

This compound is a substituted pyrimidine with the CAS number 15846-19-2.[1][2][3] Its structure is characterized by a pyrimidine ring with a chlorine atom at position 4, a methoxy group at position 6, and an amine group at position 5.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 159.57 g/mol [1][2]
Molecular Formula C₅H₆ClN₃O[1][2]
Boiling Point Not available
Melting Point Not available[4]
Solubility Not available
Appearance Solid (predicted)

Synthetic Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from general pyrimidine synthesis methodologies. The following represents a generalized, conceptual protocol.

General Synthesis of Substituted Aminopyrimidines

Objective: To synthesize a 4-chloro-6-methoxy-substituted aminopyrimidine. This protocol is a representative example and would require optimization for the specific synthesis of the 5-amino isomer.

Materials:

  • A suitable starting pyrimidine (e.g., a di-chloro- or tri-chloropyrimidine)

  • Sodium methoxide

  • Ammonia or an appropriate amine source

  • Anhydrous solvent (e.g., methanol, ethanol, or an aprotic solvent like DMF)

  • Acid or base for pH adjustment and workup

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Methoxylation: A solution of the starting chlorinated pyrimidine is prepared in an anhydrous alcohol (e.g., methanol). To this, a solution of sodium methoxide in the same alcohol is added dropwise at a controlled temperature (often at 0°C or room temperature). The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the desired degree of methoxylation is achieved.

  • Amination: The resulting chloro-methoxypyrimidine is then subjected to amination. This can be achieved by reacting it with a source of ammonia (e.g., aqueous ammonia or ammonia gas dissolved in a solvent) or a specific amine. The reaction conditions (temperature, pressure, and reaction time) will vary depending on the reactivity of the starting material and the amine.

  • Workup and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then taken up in water and a suitable organic solvent. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent. The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the final this compound.

Application in Synthetic Workflows

Given that this compound is primarily utilized as a chemical intermediate, its significance lies in its role as a building block for more complex, often biologically active molecules. The presence of multiple reactive sites—the chloro, methoxy, and amino groups—allows for a variety of subsequent chemical transformations.

Below is a conceptual workflow illustrating how this compound could be used in a multi-step synthesis.

Synthetic_Workflow A This compound B Suzuki Coupling (e.g., with Arylboronic Acid) A->B D Buchwald-Hartwig Amination (e.g., with a secondary amine) A->D C 4-Aryl-6-methoxypyrimidin-5-amine B->C F Further Cyclization or Functionalization C->F E N4-substituted-6-methoxypyrimidin-4,5-diamine D->E E->F G Complex Bioactive Molecule (e.g., Kinase Inhibitor Scaffold) F->G

References

In-depth Technical Guide on 4-Chloro-6-methoxypyrimidin-5-amine: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An exhaustive search for experimental spectroscopic data for 4-Chloro-6-methoxypyrimidin-5-amine (CAS Number: 15846-19-2) has been conducted. The objective was to compile a comprehensive technical guide including quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for data acquisition, and visualizations of relevant biological pathways or experimental workflows.

Summary of Findings:

Despite a thorough review of scientific literature databases and chemical vendor information, specific experimental spectroscopic data for this compound is not publicly available at this time. While the compound is listed by several suppliers, indicating its synthesis, the detailed characterization data required for this technical guide has not been published in accessible resources.[1][2]

It is important to note that search results frequently yielded data for isomeric and related compounds, such as 4-Chloro-6-methoxypyrimidin-2-amine [3][4][5][6] and 4-chloro-6-methoxy-2-methylpyrimidin-5-amine ,[7][8] which have distinct chemical structures and, therefore, different spectroscopic properties.

Physicochemical Properties (Supplier Data):

Basic information for this compound has been aggregated from supplier specifications.

PropertyValueReference
CAS Number15846-19-2[1]
Molecular FormulaC₅H₆ClN₃O[1]
Molecular Weight159.57 g/mol [1]

Future Outlook:

As research progresses, it is anticipated that the synthesis and detailed characterization of this compound will be published. Such a publication would be expected to contain the requisite ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with the experimental conditions used to obtain them.

Recommendations for Researchers:

Researchers requiring the spectroscopic data for this specific compound may need to:

  • Synthesize the compound and perform the spectroscopic characterization in-house. A potential starting point for a synthetic route could be derived from procedures for similar pyrimidine derivatives.[9]

  • Contact commercial suppliers who list the compound to inquire if they can provide a certificate of analysis with the requested spectroscopic data.

Due to the current lack of available data, the creation of detailed data tables, experimental protocols, and diagrams as per the initial request cannot be fulfilled at this time. This report will be updated if and when the necessary scientific data becomes publicly available.

References

Solubility of 4-Chloro-6-methoxypyrimidin-5-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloro-6-methoxypyrimidin-5-amine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for solubility determination, including a detailed experimental protocol and a discussion of general solubility considerations for similar molecular structures. Furthermore, a plausible synthetic pathway for this compound is proposed and visualized.

Introduction

This compound (CAS No. 15846-19-2) is a substituted pyrimidine derivative.[1][2] The solubility of such intermediates is a critical parameter in drug development and process chemistry, influencing reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile in various organic solvents is essential for optimizing synthetic routes and ensuring efficient and scalable production.

Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventChemical FormulaPolarity (Dielectric Constant)Solubility (g/L)
MethanolCH₃OH32.7Data Not Available
EthanolC₂H₅OH24.5Data Not Available
IsopropanolC₃H₈O19.9Data Not Available
AcetoneC₃H₆O20.7Data Not Available
AcetonitrileC₂H₃N37.5Data Not Available
Dichloromethane (DCM)CH₂Cl₂9.1Data Not Available
Ethyl AcetateC₄H₈O₂6.0Data Not Available
Tetrahydrofuran (THF)C₄H₈O7.6Data Not Available
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Data Not Available
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Data Not Available
TolueneC₇H₈2.4Data Not Available
HeptaneC₇H₁₆1.9Data Not Available

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method, a commonly accepted technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetonitrile)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Add a known volume of the selected organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solid phase should remain present throughout the equilibration period.

  • Phase Separation: After equilibration, allow the suspension to settle for a predetermined period (e.g., 2 hours) at the same constant temperature.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/L, taking into account the dilution factor.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow suspension to settle agitate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute filtered sample sample->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Plausible Synthetic Pathway

synthesis_pathway cluster_reactants Starting Material cluster_intermediates Intermediate cluster_product Final Product start_material 4,6-Dichloro-5-methoxypyrimidine intermediate 4,6-Dichloro-5-methoxy-2-nitropyrimidine start_material->intermediate Nitration (e.g., HNO₃/H₂SO₄) final_product This compound intermediate->final_product Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Plausible synthesis of this compound.

Conclusion

This technical guide has addressed the topic of the solubility of this compound in organic solvents. While specific quantitative data is currently unavailable in the public domain, this document provides researchers, scientists, and drug development professionals with a robust framework for approaching this critical aspect of chemical process development. The detailed experimental protocol for solubility determination offers a practical guide for in-house measurement, and the proposed synthetic pathway provides valuable context for the chemical properties and potential synthesis of this compound. Further experimental investigation is necessary to establish a comprehensive solubility profile for this compound.

References

Reactivity of the Chloro Group in 4-Chloro-6-methoxypyrimidin-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chloro group in 4-Chloro-6-methoxypyrimidin-5-amine, a key heterocyclic building block in medicinal chemistry. The pyrimidine core, substituted with an electron-donating amino group at the C5 position and an electron-donating methoxy group at the C6 position, exhibits nuanced reactivity at the C4 chloro position. This document explores its susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing insights into the electronic effects governing these transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the effective utilization of this versatile scaffold for the synthesis of novel bioactive molecules.

Introduction

Substituted pyrimidines are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. The reactivity of halopyrimidines, in particular, offers a versatile handle for the introduction of diverse functionalities. This compound is a trifunctionalized pyrimidine with a unique electronic profile. The chloro group at the C4 position is the primary site of reactivity, influenced by the interplay of the electron-donating effects of the adjacent C5-amino and C6-methoxy groups. Understanding the nature of this reactivity is paramount for its strategic application in the synthesis of complex molecular architectures.

The pyrimidine ring is inherently electron-deficient, which generally facilitates nucleophilic aromatic substitution. However, the presence of electron-donating groups can modulate this reactivity. This guide will delve into the specific reactivity of the C4-chloro group in this compound towards common synthetic transformations.

Theoretical Reactivity Profile

The reactivity of the chloro group at the C4 position is dictated by the electronic landscape of the pyrimidine ring. The two nitrogen atoms in the ring act as electron sinks, creating an overall electron-deficient character. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.

In this compound, the C5-amino and C6-methoxy groups are electron-donating through resonance. This donation of electron density to the ring can potentially decrease the electrophilicity of the carbon atoms, thereby reducing the rate of nucleophilic attack compared to an unsubstituted chloropyrimidine. However, the C4 position is still considered the most activated site for nucleophilic attack on many chloropyrimidines due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group in this compound is susceptible to displacement by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This is a powerful method for introducing new functional groups at the C4 position.

Amination

Reaction with primary and secondary amines is a common transformation for chloropyrimidines. The general reaction proceeds by the attack of the amine nucleophile on the C4 position, followed by the elimination of the chloride ion.

General Reaction Scheme:

Table 1: General Conditions for SNAr Amination of Chloropyrimidines [1]

ParameterCondition
Solvent Aprotic polar solvents (e.g., DMF, DMAc, NMP) or alcohols (e.g., isopropanol, n-butanol)
Base Organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K2CO3, Cs2CO3)
Temperature 80 - 150 °C
Reaction Time 2 - 24 hours

Experimental Protocol: General Procedure for SNAr Amination [1]

  • To a solution of the 4-chloropyrimidine derivative (1.0 equiv.) in a suitable solvent, add the amine nucleophile (1.1-1.5 equiv.) and a base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with a suitable solvent.

  • If no precipitate forms, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for SNAr Amination of Chloropyrimidines

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 4-chloropyrimidine in solvent AddAmine Add amine nucleophile Start->AddAmine AddBase Add base AddAmine->AddBase Heat Heat to 80-120 °C AddBase->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Quench Quench with water Cool->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify

Caption: General workflow for the SNAr amination of chloropyrimidines.

Substitution with Other Nucleophiles

The chloro group can also be displaced by other nucleophiles such as alkoxides and thiolates. For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature exclusively yields the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, in 89% yield.[2] This suggests that even with two reactive chloro groups, selective mono-substitution is achievable under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The chloro group of this compound can serve as a handle for such transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with amines.[3] This reaction is particularly useful when the SNAr reaction is sluggish or fails. The choice of palladium precursor, ligand, and base is critical for the success of the reaction.

General Reaction Scheme: ``` this compound + R1R2NH --(Pd catalyst, Ligand, Base)--> 4-(R1R2N)-6-methoxypyrimidin-5-amine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

While no specific examples for this compound were found in the provided search results, Suzuki-Miyaura coupling is a widely used method for forming C-C bonds with chloropyrimidines. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the chloropyrimidine with a boronic acid or ester. The reactivity in Suzuki-Miyaura couplings can be influenced by steric and electronic factors of both coupling partners.

Conclusion

The chloro group in this compound represents a versatile synthetic handle for the elaboration of the pyrimidine scaffold. Its reactivity is governed by the electron-donating nature of the C5-amino and C6-methoxy substituents. While this electron donation may temper the high reactivity often seen in electron-deficient chloropyrimidines, the C4 position remains a viable site for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

This guide provides a foundational understanding and general protocols for the key transformations of this important building block. Researchers and drug development professionals can leverage this information to design and execute synthetic strategies for the creation of novel and diverse pyrimidine-based molecules with potential therapeutic applications. Further experimental investigation into the specific reactivity of this compound with a broader range of nucleophiles and under various cross-coupling conditions is warranted to fully exploit its synthetic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-6-methoxypyrimidin-5-amine (CAS No. 15846-19-2) is a key building block in the synthesis of a variety of heterocyclic compounds, particularly substituted pyrimidine derivatives. The presence of a reactive chlorine atom at the 4-position, an amino group at the 5-position, and a methoxy group at the 6-position makes it a versatile precursor for the construction of complex molecular architectures. These derivatives are of significant interest in medicinal chemistry and drug discovery, often serving as scaffolds for potent kinase inhibitors and other biologically active molecules. This document provides detailed protocols for the derivatization of this compound through common and powerful cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as its use in the synthesis of fused heterocyclic systems like purine analogs.

Key Applications

Substituted pyrimidines are privileged scaffolds in medicinal chemistry due to their ability to mimic the purine core of ATP and interact with the hinge region of kinases. Consequently, derivatives of this compound are frequently explored as:

  • Kinase Inhibitors: Many pyrimidine derivatives have been developed as inhibitors of various kinases, playing a crucial role in oncology and the treatment of inflammatory diseases.

  • Building Blocks for Fused Heterocycles: The vicinal amino and chloro substituents allow for cyclization reactions to form purines, pteridines, and other fused systems of therapeutic interest.

  • Probes for Chemical Biology: Novel pyrimidine derivatives are synthesized to explore biological pathways and validate new drug targets.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar substrates. Researchers should optimize the reaction conditions for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or Heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O100878
3Pyridine-3-boronic acidPd(OAc)₂/SPhosCs₂CO₃1,4-Dioxane1001265
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.

  • Add the base, this compound, and the amine to the flask.

  • Add the anhydrous, degassed solvent.

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Quantitative Data (Representative):

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XantphosNaOtBuToluene1101292
2AnilinePd(OAc)₂/BINAPCs₂CO₃1,4-Dioxane1001875
3BenzylaminePd₂(dba)₃/RuPhosK₃PO₄Toluene1101688
Protocol 3: Synthesis of Purine Analogs via Cyclization

This protocol describes a potential pathway for the synthesis of 6-methoxy-9H-purin-8-amine analogs, where the pyrimidine ring of this compound serves as the precursor.

Reaction Scheme (Two Steps):

  • Diamination: [this compound] + NH₃ --> [6-Methoxypyrimidine-4,5-diamine]

  • Cyclization: [6-Methoxypyrimidine-4,5-diamine] + Formamide --> [6-Methoxy-9H-purin-8-amine]

Materials:

  • This compound

  • Ammonia source (e.g., aqueous ammonia, ammonia in methanol)

  • Formamide

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

Procedure:

Step 1: Synthesis of 6-Methoxypyrimidine-4,5-diamine

  • Dissolve this compound in a suitable solvent like ethanol in a sealed tube.

  • Add an excess of a concentrated solution of ammonia in methanol.

  • Heat the mixture at 100-120 °C for 24-48 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product, if necessary, by crystallization or column chromatography.

Step 2: Synthesis of 6-Methoxy-9H-purin-8-amine

  • To the crude or purified 6-Methoxypyrimidine-4,5-diamine, add an excess of formamide.

  • Heat the mixture to 180-200 °C for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure purine analog.

Quantitative Data (Representative):

StepProductReagentsSolventTemp (°C)Time (h)Yield (%)
16-Methoxypyrimidine-4,5-diamineNH₃ in MeOHEthanol1204870
26-Methoxy-9H-purin-8-amineFormamideFormamide190665

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base - Pd Catalyst start->reagents inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (90-100 °C, 4-12h) solvent->reaction workup Work-up: - Dilute with EtOAc - Wash with H₂O & Brine - Dry & Concentrate reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions cluster_process Process pyrimidine 4-Chloro-6-methoxy- pyrimidin-5-amine coupling C-N Cross-Coupling pyrimidine->coupling amine Primary/Secondary Amine amine->coupling catalyst Pd Precatalyst + Ligand catalyst->coupling base Base (e.g., NaOtBu) base->coupling solvent Anhydrous, Degassed Solvent solvent->coupling atmosphere Inert Atmosphere atmosphere->coupling temperature Elevated Temperature (100-110 °C) temperature->coupling product N-Substituted Pyrimidine Derivative coupling->product

Caption: Key components and conditions for Buchwald-Hartwig amination.

Signaling Pathway Context: Kinase Inhibition

Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Action start_mol 4-Chloro-6-methoxy- pyrimidin-5-amine synthesis Derivatization (e.g., Suzuki, Buchwald-Hartwig) start_mol->synthesis inhibitor Pyrimidine-based Kinase Inhibitor synthesis->inhibitor kinase Target Kinase (e.g., EGFR, Abl) inhibitor->kinase inhibits binding of ATP atp ATP atp->kinase substrate Substrate Protein kinase->substrate phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines and their derivatives, which are prevalent scaffolds in a vast array of biologically active compounds.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Chloro-6-methoxypyrimidin-5-amine. This substrate is a highly functionalized pyrimidine ring, and the presence of the methoxy and amino substituents influences the electronic properties and reactivity of the C4-chloro position. While chloropyrimidines are generally less reactive than their bromo or iodo counterparts, the use of appropriate palladium catalysts and bulky, electron-rich phosphine ligands enables efficient amination.[2]

The protocol and data presented herein are based on established methodologies for the Buchwald-Hartwig amination of related substituted chloropyrimidines and other heteroaryl chlorides.[2][3] Researchers should consider this a well-informed starting point, and optimization of reaction conditions may be necessary to achieve optimal results for specific amine coupling partners.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl chloride (this compound) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][4]

The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed for the amination of less reactive aryl chlorides.[5][6]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pdII_complex Ar-Cl amine_coordination Amine Coordination (R₂NH) pdII_complex->amine_coordination pdII_amine_complex [Ar-Pd(II)(NHR₂)L_n]⁺Cl⁻ amine_coordination->pdII_amine_complex deprotonation Deprotonation (Base) pdII_amine_complex->deprotonation pdII_amido_complex Ar-Pd(II)(NR₂)L_n deprotonation->pdII_amido_complex - Base-H⁺Cl⁻ reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound involves the careful setup of the reaction under an inert atmosphere, followed by the sequential addition of reagents, heating, monitoring, and finally, work-up and purification of the product.

Experimental_Workflow cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification prep_vessel Oven-dry Schlenk flask inert_atm Evacuate and backfill with Ar or N₂ prep_vessel->inert_atm add_solids Add Pd catalyst, ligand, base, and pyrimidine inert_atm->add_solids add_liquids Add amine and anhydrous solvent add_solids->add_liquids heating Heat to desired temperature (e.g., 80-120 °C) add_liquids->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring quench Cool to RT and quench monitoring->quench extraction Aqueous work-up quench->extraction drying Dry organic layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by column chromatography concentration->purification

General Experimental Workflow.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various chloropyrimidines and related heteroaryl chlorides with different amines. This data is intended to serve as a guide for optimizing the reaction of this compound.

Table 1: Reaction Conditions for Buchwald-Hartwig Amination of Chloro-Heteroaromatics

EntryAryl ChlorideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1001285[2]
24-ChloropyridineMorpholinePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2.0)Dioxane1001892[7]
32,4-DichloropyridineAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001678 (mono)[8]
46-Chloro-2,4-diaminopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O801295[9]
52-ChloropyrimidineBenzamidePd₂(dba)₃ (2.5)Xantphos (5)K₂CO₃ (2.0)Dioxane1102488[6]

Table 2: Comparison of Ligands and Bases for Amination of Aryl Chlorides

EntryLigandBaseTypical SubstratesKey Advantages
1XantphosNaOtBuHeteroaryl chloridesGood for electron-rich and -deficient systems.[2][5]
2RuPhosK₃PO₄Functionalized aryl chloridesMild base tolerance, good for sensitive functional groups.
3BrettPhosLHMDSPrimary aminesHigh selectivity for mono-arylation.[7]
4JosiphosNaOtBuHeteroaryl chloridesEffective for a broad range of nitrogen nucleophiles.[10]
5BINAPCs₂CO₃Aryl bromides/iodidesEarly generation ligand, still effective for some substrates.[1]

Experimental Protocols

Materials and Reagents:

  • This compound

  • Amine of choice (e.g., aniline, morpholine, etc.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed catalyst like XantPhos Pd G3)[11]

  • Phosphine ligand (e.g., Xantphos)[5]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

General Protocol:

This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).

    • Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing and catalyst activation.

    • Heat the mixture to the desired temperature (typically between 80-120 °C) using a preheated oil bath or heating mantle.

    • Maintain the reaction at this temperature with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine.[12] For basic amine products, an acidic wash (e.g., dilute HCl) can be used to remove the product from the organic layer, which is then basified and re-extracted.[13]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to isolate the pure N-substituted-6-methoxypyrimidin-4,5-diamine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

Troubleshooting

Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Conversion catalyst_inactive Inactive Catalyst? (Decomposition) start->catalyst_inactive ligand_issue Inappropriate Ligand? start->ligand_issue temp_issue Suboptimal Temperature? start->temp_issue base_issue Incorrect Base? start->base_issue solvent_issue Solvent Quality? start->solvent_issue reagent_quality Poor Reagent Purity? start->reagent_quality Use pre-catalyst or ensure\n a strictly inert atmosphere. Use pre-catalyst or ensure a strictly inert atmosphere. catalyst_inactive->Use pre-catalyst or ensure\n a strictly inert atmosphere. Screen bulky, electron-rich\nligands (e.g., RuPhos, BrettPhos). Screen bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). ligand_issue->Screen bulky, electron-rich\nligands (e.g., RuPhos, BrettPhos). Screen temperatures\n(e.g., 80-120 °C). Screen temperatures (e.g., 80-120 °C). temp_issue->Screen temperatures\n(e.g., 80-120 °C). Screen different bases\n(e.g., Cs₂CO₃, K₃PO₄). Screen different bases (e.g., Cs₂CO₃, K₃PO₄). base_issue->Screen different bases\n(e.g., Cs₂CO₃, K₃PO₄). Use anhydrous, degassed\nsolvents. Use anhydrous, degassed solvents. solvent_issue->Use anhydrous, degassed\nsolvents. Ensure high purity of\nstarting materials and amine. Ensure high purity of starting materials and amine. reagent_quality->Ensure high purity of\nstarting materials and amine.

Troubleshooting Guide for Low Conversion.

References

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-6-methoxypyrimidin-5-amine with various boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted pyrimidines, which are prevalent scaffolds in a wide array of therapeutic agents. The electron-deficient nature of the pyrimidine ring and the presence of an amino group present unique challenges and opportunities for optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst. For a substrate like this compound, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially influencing its activity. Careful selection of ligands and reaction conditions is therefore crucial for a successful transformation.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on general principles for aryl chlorides and related heterocyclic compounds.[1] Optimization will likely be necessary for specific substrates.

Table 1: Catalyst and Ligand Systems

Palladium SourceLigandTypical Loading (mol%)Key Characteristics
Pd(OAc)₂SPhos1-2 (Pd), 2-4 (Ligand)General, high-yielding system for challenging chlorides.[1]
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)Robust, electron-rich, and bulky phosphine ligand, effective for aryl chlorides.[1]
PdCl₂(dppf)(None, is a pre-catalyst)2-5A common, robust pre-catalyst, though may require higher temperatures.[1]
Pd(PPh₃)₄(None, is a pre-catalyst)3-5A classical catalyst, but may be less effective for electron-rich or sterically hindered chlorides.

Table 2: Bases and Solvents

BaseTypical EquivalentsSolvent SystemKey Considerations
K₃PO₄2.0 - 3.01,4-Dioxane/H₂O (4:1 to 10:1)A strong base often effective for aryl chlorides; may require a small amount of water for optimal activity.[1][2]
Cs₂CO₃2.0 - 3.0Toluene, DioxaneA strong and often highly effective base for challenging couplings.[1]
K₂CO₃2.0 - 3.01,4-Dioxane/H₂O (2:1), DMFA common and cost-effective base.[3][4]
Na₂CO₃2.0 - 3.0ACN/H₂O, Toluene/H₂OA milder base, may require higher temperatures or more active catalysts.

Experimental Protocols

The following are general protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (see Table 1)

  • Ligand (if required, see Table 1)

  • Base (see Table 2)

  • Degassed solvent (see Table 2)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired product.

Protocol 2: Microwave-Assisted Heating

Materials:

  • Same as Protocol 1.

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Add the degassed solvent system.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[4]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 7-10).

Mandatory Visualizations

Suzuki_Coupling_Workflow Reagents Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Reaction Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Reaction Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for a Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)Ln-X Pd0->PdII_Aryl OxAdd Oxidative Addition Transmetalation Transmetalation PdII_Aryl_R R-Pd(II)Ln-R' PdII_Aryl->PdII_Aryl_R PdII_Aryl_R->Pd0 RedElim Reductive Elimination Product R-R' ArylHalide R-X BoronicAcid R'-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring is a critical step in the synthesis of new chemical entities for drug discovery. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile method for the derivatization of halopyrimidines. This document provides detailed application notes and protocols for the SNAr on 4-chloro-6-methoxypyrimidin-5-amine, a key intermediate for the synthesis of a variety of substituted pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring, further influenced by the chloro substituent, facilitates the attack of various nucleophiles at the C4 position.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for the SNAr reaction on this compound is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

SNAr_Mechanism reagents This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product 4-Substituted-6-methoxypyrimidin-5-amine + Cl⁻ intermediate->product Elimination

General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Workflow

A typical experimental workflow for the nucleophilic aromatic substitution on this compound is depicted below. The specific conditions, including solvent, base, temperature, and reaction time, will vary depending on the nucleophile's reactivity.

experimental_workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end logical_relationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Nucleophile Strength Nucleophile Strength Reaction Rate Reaction Rate Nucleophile Strength->Reaction Rate Reaction Temperature Reaction Temperature Reaction Temperature->Reaction Rate Side Reactions Side Reactions Reaction Temperature->Side Reactions Solvent Polarity Solvent Polarity Solvent Polarity->Reaction Rate Base Strength Base Strength Base Strength->Reaction Rate Base Strength->Side Reactions Product Yield Product Yield Reaction Rate->Product Yield

Application Notes and Protocols for the Use of 4-Chloro-6-methoxypyrimidin-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of 4-Chloro-6-methoxypyrimidin-5-amine as a versatile starting material for the development of potent kinase inhibitors. The strategic positioning of the chloro, methoxy, and amino functionalities on the pyrimidine core allows for diverse chemical modifications to achieve desired potency, selectivity, and pharmacokinetic profiles.

Introduction to this compound in Kinase Inhibitor Design

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The this compound building block is particularly valuable due to the orthogonal reactivity of its substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various aryl and alkyl groups that can interact with the hinge region of the kinase ATP-binding pocket. The 5-amino group serves as a key handle for the construction of fused ring systems, such as the medicinally important pyrazolo[3,4-d]pyrimidine scaffold, a known bioisostere of adenine. The 6-methoxy group can modulate the electronics of the ring and can be retained or replaced in later synthetic steps to fine-tune the inhibitor's properties.

Key Synthetic Strategies and Applications

The primary application of this compound in kinase inhibitor synthesis is as a precursor for the construction of the pyrazolo[3,4-d]pyrimidine core. This scaffold is found in a multitude of kinase inhibitors targeting various members of the kinome, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinase 2 (CDK2).

A plausible and efficient synthetic approach involves a multi-step sequence beginning with the diazotization of the 5-amino group, followed by reduction to a hydrazine intermediate. This intermediate can then undergo cyclocondensation to form the pyrazole ring, yielding a 4-chloropyrazolo[3,4-d]pyrimidine. The chlorine atom at the 4-position of this fused ring system is then readily displaced by various nucleophiles to generate a library of potential kinase inhibitors.

Experimental Protocols

The following protocols are representative methods for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor library starting from this compound.

Protocol 1: Synthesis of 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the conversion of this compound to the key pyrazolo[3,4-d]pyrimidine intermediate.

Step 1a: Diazotization of this compound

  • In a flask maintained at 0-5 °C, suspend this compound (1.0 eq) in a suitable acidic medium (e.g., 6M HCl).

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 1b: Reduction to Hydrazine Intermediate

  • In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl2) (3.0 eq), in concentrated HCl at 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1a to the reducing agent solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Basify the reaction mixture with a concentrated NaOH solution until a pH > 10 is achieved, which will precipitate the tin salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine intermediate.

Step 1c: Cyclocondensation to form the Pyrazolo[3,4-d]pyrimidine Core

  • Dissolve the crude hydrazine intermediate from Step 1b in a suitable solvent such as formic acid or a mixture of triethyl orthoformate and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Synthesis of a 4-Anilino-pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

This protocol outlines the nucleophilic aromatic substitution to introduce a substituted aniline at the 4-position of the pyrazolo[3,4-d]pyrimidine core.

  • In a sealed reaction vessel, combine 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired substituted aniline (1.2 eq), and a suitable base such as diisopropylethylamine (DIPEA) (2.0 eq) in a high-boiling solvent like n-butanol or 1,4-dioxane.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final 4-anilino-pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Quantitative Data

The following tables summarize the biological activity of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, demonstrating the potential of derivatives synthesized from this compound.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against various Kinases

Compound IDTarget Kinase(s)IC50 (µM)Reference
Compound A FLT3 / VEGFR2Potent Inhibition[1][2]
Compound 16 EGFR Tyrosine Kinase0.034[3]
Compound 4 EGFR Tyrosine Kinase0.054[3]
Compound 15 EGFR Tyrosine Kinase0.135[3]
Compound 14 CDK2/cyclin A20.057[4]
Compound 13 CDK2/cyclin A20.081[4]
Compound 15 (CDK2) CDK2/cyclin A20.119[4]
VIIa Broad Antitumor Activity0.326 - 4.31[5]

Table 2: In Vitro Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCell LineAssayGI50 (µM)Reference
Compound 15 NCI 60 Cell PanelCytotoxicity0.018 - 9.98[3]
Compound 16 NCI 60 Cell PanelCytotoxicity0.018 - 9.98[3]
Compound 14 MCF-7 (Breast)Cytotoxicity0.045[4]
Compound 14 HCT-116 (Colon)Cytotoxicity0.006[4]
Compound 14 HepG-2 (Liver)Cytotoxicity0.048[4]
Compound 15 (Cytotoxicity) MCF-7 (Breast)Cytotoxicity0.046[4]
Compound 15 (Cytotoxicity) HCT-116 (Colon)Cytotoxicity0.007[4]
Compound 15 (Cytotoxicity) HepG-2 (Liver)Cytotoxicity0.048[4]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by pyrimidine-based inhibitors and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthetic Chemistry cluster_evaluation Biological Evaluation Start 4-Chloro-6-methoxy pyrimidin-5-amine Intermediate 4-Chloro-6-methoxy- 1H-pyrazolo[3,4-d]pyrimidine Start->Intermediate Diazotization, Reduction, Cyclocondensation Library Library of Kinase Inhibitor Candidates Intermediate->Library Nucleophilic Aromatic Substitution with diverse amines Biochemical Biochemical Assays (Kinase Inhibition, IC50) Library->Biochemical Cellular Cell-Based Assays (Anti-proliferative, GI50) Biochemical->Cellular Hit Identification InVivo In Vivo Models (Xenograft Studies) Cellular->InVivo Lead Optimization

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

EGFR_signaling_pathway cluster_downstream Downstream Signaling Cascades Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds and activates Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP binding site Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Chloro-6-methoxypyrimidin-5-amine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The functionalization of the pyrimidine ring through carbon-carbon bond-forming reactions is a critical step in the synthesis of novel compound libraries for drug discovery and lead optimization. Among these methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the arylation of halogenated pyrimidines.[1][3][4]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-chloro-6-methoxypyrimidin-5-amine with a variety of boronic acids. The resulting 4-aryl-6-methoxypyrimidin-5-amine derivatives are valuable intermediates and final compounds in various therapeutic areas, including oncology, where they have been investigated as inhibitors of protein kinases and tubulin polymerization. The presence of the 5-amino and 6-methoxy substituents on the pyrimidine ring can influence the electronic properties and reactivity of the scaffold, making the optimization of coupling conditions crucial for achieving high yields and purity.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the pyrimidine.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The coupled product is formed by reductive elimination from the palladium complex, regenerating the Pd(0) catalyst.

Data Presentation: Reaction of this compound with Various Boronic Acids

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The data is compiled from literature reports on analogous systems and serves as a guide for reaction optimization.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110892
33-Fluorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃THF801678
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (5)-Na₂CO₃DMF/H₂O120665
5Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001275
6Pyridine-3-boronic acidPd₂(dba)₃ (2)RuPhos (4)K₃PO₄2-MeTHF1001868

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids and reaction scales.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst and ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe. If a biphasic system is used, add the organic solvent first, followed by the degassed water.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methoxypyrimidin-5-amine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n Catalyst Regeneration Ar-X 4-Chloro-6-methoxy- purimidin-5-amine Ar'-B(OR)2 Boronic Acid Base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvent(s) inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure 4-Aryl-6-methoxypyrimidin-5-amine purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Discussion of Key Reaction Parameters

  • Catalyst and Ligand: The choice of palladium precursor and ligand is critical for achieving high yields. For less reactive aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective as they promote the oxidative addition step.[4] Pd(PPh₃)₄ is a versatile catalyst that is often effective for a range of substrates.

  • Base: The base plays a crucial role in the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base can significantly impact the reaction rate and yield, with stronger bases often being more effective for challenging couplings.

  • Solvent: The choice of solvent depends on the specific catalyst system and substrates. Aprotic polar solvents like 1,4-dioxane, THF, and DMF, often in combination with water, are widely used. The use of degassed solvents is essential to prevent catalyst deactivation.

  • Temperature: Reaction temperatures typically range from 80 to 120 °C. Higher temperatures may be required for less reactive boronic acids or to drive the reaction to completion.

  • Inert Atmosphere: The exclusion of oxygen is paramount for the success of the Suzuki-Miyaura coupling, as the Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere throughout the reaction is crucial for reproducibility and high yields.

Applications in Drug Development

The 4-aryl-6-methoxypyrimidin-5-amine scaffold is of significant interest to medicinal chemists. These compounds have been explored as:

  • Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways. The ability to readily synthesize a diverse library of 4-aryl substituted pyrimidines allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of cancer-related targets.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. The introduction of different aryl groups at the 4-position can modulate the binding affinity and selectivity of these compounds for specific kinases.

  • Tubulin Polymerization Inhibitors: Certain substituted pyrimidines have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy. The Suzuki-Miyaura coupling provides a straightforward route to synthesize analogs for optimizing their antitubulin activity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl-6-methoxypyrimidin-5-amines from this compound and boronic acids. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving optimal results. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this important transformation in their drug discovery and development efforts.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-6-methoxypyrimidin-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive chlorine atom at the C4-position and an amino group at the C5-position allows for diverse functionalization through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide array of novel pyrimidine derivatives. This document outlines general protocols for common palladium-catalyzed reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling, which can be adapted for this specific substrate.

Overview of Potential Palladium-Catalyzed Reactions

The chloro-substituent at the C4 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions. The adjacent amino and methoxy groups can influence the reactivity of the C-Cl bond through electronic effects.

G cluster_substrate Substrate cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds Substrate This compound Suzuki Suzuki-Miyaura (C-C Bond Formation) Substrate->Suzuki Ar-B(OR)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Substrate->Buchwald R2NH Sonogashira Sonogashira (C-C Bond Formation) Substrate->Sonogashira R-C≡CH Heck Heck (C-C Bond Formation) Substrate->Heck Alkene ArylPyrimidinamine 4-Aryl-6-methoxypyrimidin-5-amine Suzuki->ArylPyrimidinamine AminoPyrimidinamine 4-(Amino)-6-methoxypyrimidin-5-amine Buchwald->AminoPyrimidinamine AlkynylPyrimidinamine 4-Alkynyl-6-methoxypyrimidin-5-amine Sonogashira->AlkynylPyrimidinamine AlkenylPyrimidinamine 4-Alkenyl-6-methoxypyrimidin-5-amine Heck->AlkenylPyrimidinamine

Caption: Potential palladium-catalyzed reactions of this compound.

Experimental Protocols (General Methodologies)

The following are generalized protocols. Optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) must be determined experimentally for each specific substrate and coupling partner.

Suzuki-Miyaura Coupling

This reaction is used to form a C-C bond between the pyrimidine core and an aryl or vinyl group.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Protocol:

  • To a reaction vessel, add this compound (1.0 equiv), the boronic acid/ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst (0.01-0.05 equiv) and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation (Hypothetical):

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012Optimize
24-Tolylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O9016Optimize
Buchwald-Hartwig Amination

This reaction forms a C-N bond between the pyrimidine and a primary or secondary amine.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Protocol:

  • In an inert atmosphere glovebox, charge a reaction vessel with the palladium pre-catalyst (0.01-0.05 equiv), the ligand (0.01-0.10 equiv), and the base (1.2-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation (Hypothetical):

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene1008Optimize
2AnilinePd(OAc)₂/BINAP (3/6)Cs₂CO₃Dioxane11018Optimize

Visualization of a General Experimental Workflow

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate, Coupling Partner, Base, Catalyst, Ligand, Solvent Setup->Reagents Reaction Heat and Stir (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

General Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln(X) OxAdd->PdII Transmetal Transmetalation or Amine Coordination PdII->Transmetal R'-M or R'2NH PdII_R R-Pd(II)Ln(R') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or in an inert atmosphere glovebox.

  • Organic solvents are flammable. Use appropriate safety measures to prevent ignition.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Disclaimer: These protocols are intended for guidance only and have not been validated for this compound. Researchers should conduct their own literature search and perform small-scale test reactions to optimize conditions before scaling up. All laboratory work should be carried out by trained personnel in a suitably equipped facility.

Application Notes and Protocols: Synthesis of Bioactive Heterocyles Using 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive heterocycles utilizing 4-Chloro-6-methoxypyrimidin-5-amine as a key starting material. The methodologies outlined below are based on established synthetic strategies for analogous compounds and are intended to serve as a guide for the development of novel therapeutic agents, particularly in the areas of oncology and virology.

Introduction

This compound is a versatile bifunctional molecule, incorporating both a reactive chloro substituent and a nucleophilic amino group. This unique arrangement makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems, most notably purine analogs such as pyrazolo[3,4-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to act as competitive inhibitors of key enzymes like kinases, which are often dysregulated in diseases such as cancer. The protocols detailed herein describe the synthesis of these important heterocyclic cores and their further functionalization.

Synthesis of Bioactive Heterocycles

The primary application of this compound in the synthesis of bioactive heterocycles is in the construction of fused ring systems. The general approach involves the reaction of the 5-amino group with a suitable cyclizing agent to form an adjacent five-membered ring, followed by manipulation of the 4-chloro and 6-methoxy groups to introduce desired substituents and modulate biological activity.

Synthesis of 6-Methoxy-4-substituted-1H-pyrazolo[3,4-d]pyrimidines

A key transformation of this compound is its conversion to the corresponding pyrazolo[3,4-d]pyrimidine core. This is typically achieved through a diazotization of the 5-amino group, followed by an intramolecular cyclization. The resulting chloro-substituted pyrazolopyrimidine can then undergo nucleophilic aromatic substitution (SNAr) to introduce a variety of functional groups at the 4-position.

  • Diazotization: To a stirred suspension of this compound (1) (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Cyclization: Maintain the reaction mixture at 0-5 °C and stir for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate is formed.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to afford 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (2).

  • Nucleophilic Substitution: In a sealed tube, dissolve 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (2) (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).

  • Amine Addition: Add the desired primary or secondary amine (1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the mixture at a temperature ranging from 80 °C to 120 °C for 4-12 hours. Monitor the reaction progress by TLC.

  • Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Table 1: Representative Yields for the Synthesis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine Derivatives (3)

EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1AnilineEthanol80685
2BenzylamineIsopropanol100878
3MorpholineDioxane1101272
4Piperidinen-Butanol1201065

Note: The yields are representative and may vary depending on the specific amine and reaction conditions.

Synthesis_Pathway_1 cluster_0 Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidines Start This compound (1) Intermediate 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (2) Start->Intermediate 1. NaNO2, HCl 2. Cyclization Product 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine Derivatives (3) Intermediate->Product R1R2NH, DIPEA

Caption: Synthetic route to 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidines.

Synthesis of Thieno[2,3-d]pyrimidines

Another important class of bioactive heterocycles that can be synthesized from this compound are thieno[2,3-d]pyrimidines. This is typically achieved through a Gewald-type reaction where the 5-amino group and the adjacent carbon atom of the pyrimidine ring react with a sulfur-containing reagent and an active methylene compound.

  • Reaction Setup: To a solution of this compound (1) (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol, add elemental sulfur (1.2 eq).

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the thieno[2,3-d]pyrimidine derivative (5).

Table 2: Representative Yields for the Synthesis of Thieno[2,3-d]pyrimidine Derivatives

EntryActive Methylene CompoundBaseSolventTime (h)Yield (%)
1MalononitrileMorpholineEthanol392
2Ethyl cyanoacetateTriethylamineDMF488
3CyanoacetamidePiperidineEthanol2.585

Note: The yields are representative and may vary depending on the specific reagents and reaction conditions.

Synthesis_Pathway_2 cluster_1 Synthesis of Thieno[2,3-d]pyrimidines Start_2 This compound (1) Product_2 Substituted Thieno[2,3-d]pyrimidines (5) Start_2->Product_2 1. Sulfur, Active Methylene Compound 2. Base (e.g., Morpholine)

Caption: Gewald synthesis of thieno[2,3-d]pyrimidines.

Biological Activity of Synthesized Heterocycles

The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit potent inhibitory activity against various protein kinases implicated in cancer. The biological activity is typically assessed using in vitro kinase assays and cell-based proliferation assays.

Table 3: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)
3a (R1=Ph, R2=H)EGFR50
3b (R1=Bn, R2=H)VEGFR275
3c (R1,R2 = morpholino)CDK2120

IC50 values are indicative and sourced from analogous compounds reported in the literature.

Table 4: Anti-proliferative Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives against Cancer Cell Lines

CompoundCell LineGI50 (µM)
3a (R1=Ph, R2=H)A549 (Lung)1.2
3b (R1=Bn, R2=H)HCT116 (Colon)2.5
3c (R1,R2 = morpholino)MCF-7 (Breast)5.1

GI50 values are indicative and sourced from analogous compounds reported in the literature.

Signaling Pathway Inhibition

Pyrazolo[3,4-d]pyrimidines, due to their structural similarity to ATP, can effectively inhibit the activity of protein kinases. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_2 Kinase Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Receptor

Caption: Inhibition of receptor tyrosine kinase signaling.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and data presented here provide a foundation for researchers in the field of medicinal chemistry and drug discovery to explore the synthesis of novel kinase inhibitors and other potential therapeutic agents. Further optimization of the reaction conditions and exploration of a wider range of substituents are encouraged to develop compounds with enhanced potency and selectivity.

Scalable Synthesis of 4-Chloro-6-methoxypyrimidin-5-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthetic protocols for the preparation of 4-Chloro-6-methoxypyrimidin-5-amine and its derivatives. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for therapeutic applications.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs. Specifically, this compound derivatives are versatile building blocks. The presence of a reactive chlorine atom allows for facile nucleophilic substitution, enabling the introduction of various functionalities and the generation of diverse chemical libraries for drug discovery. Their structural similarity to the purine core of ATP makes them ideal scaffolds for the development of kinase inhibitors.

Scalable Synthesis Route

A robust and scalable synthesis for this compound derivatives typically starts from commercially available 4,6-dichloropyrimidines. A common strategy involves a sequential nucleophilic aromatic substitution (SNAr) approach, which allows for controlled and regioselective introduction of substituents.

A plausible and scalable synthetic route is outlined below:

Scheme 1: General Synthesis of this compound Derivatives

Synthesis_Workflow A 4,6-Dichloro-5-aminopyrimidine B Methoxylation A->B NaOMe, MeOH C 4,6-Dichloro-5-methoxypyrimidine B->C D Selective Amination (SNA_r_) C->D R-NH2, Base E 4-Amino-6-chloro-5-methoxypyrimidine Derivative D->E F Optional Further Derivatization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) E->F G Final Product Library F->G MDM2_p53_Pathway Stress Cellular Stress (e.g., DNA Damage) ATM_ATR ATM/ATR Kinases Stress->ATM_ATR p53 p53 (Tumor Suppressor) ATM_ATR->p53 Activates MDM2 MDM2 p53->MDM2 Induces Expression Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Promotes MDM2->p53 Inhibits & Marks for Degradation Degradation p53 Degradation Inhibitor Pyrimidine-based MDM2 Inhibitor Inhibitor->MDM2 Inhibits Src_Abl_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Src Src Kinase Receptor->Src Activates Abl Abl Kinase Src->Abl Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Abl->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Pyrimidine-based Src/Abl Inhibitor Inhibitor->Src Inhibits Inhibitor->Abl Inhibits

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Suzuki coupling of 4-Chloro-6-methoxypyrimidin-5-amine. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges and optimize reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Yield

Q: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the Suzuki coupling of haloquinolines and similar nitrogen-rich heterocycles is a common issue that can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause. The electron-donating nature of the amine and methoxy groups on the pyrimidine ring can make the chloro-substituent less reactive in the oxidative addition step of the catalytic cycle.[2]

Here are the primary areas to investigate:

  • Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical, especially for a less reactive chloride substrate.[1][3]

    • Recommendation: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For challenging substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[1][4] Using a pre-formed, active Pd(0) catalyst can also avoid inefficient reduction steps.[4]

  • Base Selection: The base is essential for activating the boronic acid in the transmetalation step.[1][3]

    • Recommendation: The strength and type of base can significantly influence the reaction's success. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][4] For base-sensitive substrates, milder bases like potassium fluoride (KF) might be beneficial.[1][5] The optimal base may need to be determined empirically for your specific coupling partners.[1]

  • Solvent Effects: The solvent influences catalyst activity, substrate solubility, and reaction selectivity.[1]

    • Recommendation: A range of solvents, often in aqueous mixtures, can be used. Common options include dioxane, THF, DMF, and toluene.[1] The solvent system must ensure adequate solubility for all reactants.[5]

  • Reaction Temperature: Inadequate temperature can lead to a slow or incomplete reaction.

    • Recommendation: While some Suzuki couplings can proceed at room temperature with highly active catalysts, heating is often necessary, typically in the range of 80-120 °C.[1] Microwave irradiation can also be a valuable tool for accelerating the reaction.[1]

  • Boronic Acid/Ester Instability: Boronic acids can be susceptible to decomposition, particularly through protodeboronation.[1][6]

    • Recommendation: Using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates can mitigate this issue.[1][4][6] These reagents can act as a "slow release" source of the boronic acid.[6] It is also important to ensure the purity and quality of your boronic acid or ester.[1]

Problem 2: Significant Formation of Side Products

Q: I am observing significant byproducts in my reaction mixture. What are the common side reactions with this substrate and how can I minimize them?

A: The most common side reactions in the Suzuki coupling of this compound are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the pyrimidine starting material.[3][7]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, which is then replaced by a carbon-hydrogen bond.[6][8] This side reaction is often promoted by aqueous basic conditions and higher temperatures.[3][4]

    • Mitigation:

      • Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3][4]

      • Employ anhydrous conditions where feasible.[4]

      • Switch to a milder or less nucleophilic base, such as K₂CO₃ or KF.[4][9]

      • Lower the reaction temperature if the desired coupling can still proceed efficiently.[4]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct.[10][11] This is often promoted by the presence of oxygen.[9][12]

    • Mitigation:

      • Thoroughly degas the solvent and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[9][12]

      • The addition of a mild reducing agent, such as potassium formate, may help suppress this side reaction.[11]

  • Dehalogenation: In this side reaction, the chlorine atom on the pyrimidine ring is replaced by a hydrogen atom.[13][14]

    • Mitigation: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help.[1] In some cases, chloro derivatives have shown a reduced propensity for dehalogenation compared to iodo derivatives.[13][15]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halopyrimidines in Suzuki coupling?

A1: The reactivity of halopyrimidines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl.[1] Iodo- and bromopyrimidines are typically more reactive than chloropyrimidines. Consequently, the coupling of this compound may require more forcing conditions, such as higher temperatures and more active catalyst systems.[1][3]

Q2: How do the substituents on the pyrimidine ring affect the reaction?

A2: The 5-amino and 6-methoxy groups are both electron-donating. This electronic enrichment of the pyrimidine ring can make the oxidative addition of the palladium catalyst to the C-Cl bond more challenging, as this step is favored by electron-deficient aryl halides.[2] This is a key reason why a highly active catalyst system with electron-rich, bulky ligands is often necessary.[2]

Q3: Can I use an unprotected amine group on the pyrimidine?

A3: Yes, Suzuki couplings can often be performed on substrates with unprotected amine groups.[13][16] However, the basicity of the amine and the pyrimidine nitrogens can potentially coordinate to the palladium center and inhibit catalysis.[16] If catalyst inhibition is suspected, using a higher catalyst loading or a ligand that is less susceptible to displacement might be beneficial.

Q4: My boronic acid is unstable. What are the alternatives?

A4: The instability of boronic acids, especially some heteroaryl boronic acids, is a frequent cause of low yields due to side reactions like protodeboronation.[1][6] To address this, you can:

  • Use boronic esters, such as pinacol esters (Bpin), which are generally more stable.[1][4]

  • Utilize potassium trifluoroborate salts (R-BF₃K), which are also known for their stability and are compatible with Suzuki coupling conditions.[17]

  • Employ a "slow-release" strategy where the boronic acid is generated in situ from a more stable precursor.[6]

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki Coupling Outcomes

ParameterRecommendation for this compoundPotential Impact on Side Reactions
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ with an appropriate ligandInefficient catalyst can lead to longer reaction times, increasing the likelihood of protodeboronation and homocoupling.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCsCan accelerate the desired coupling, minimizing side reactions. However, some bulky ligands can paradoxically promote protodeboronation.[18]
Base K₃PO₄, Cs₂CO₃ (stronger); K₂CO₃, KF (milder)Strong bases can accelerate protodeboronation.[4] Weaker bases may slow the desired reaction.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFThe presence of water can be a proton source for protodeboronation.[4] Anhydrous conditions can mitigate this.
Temperature 80-120 °C or microwave irradiationHigher temperatures can increase the rate of side reactions like protodeboronation.[4]
Atmosphere Inert (Nitrogen or Argon)Oxygen promotes the homocoupling of boronic acids.[12]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Reaction Setup:

    • Seal the reaction vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

G cluster_start Troubleshooting Workflow cluster_analysis Problem Identification cluster_solutions1 Solutions for Unreacted Starting Material cluster_solutions2 Solutions for Side Products start Low or No Yield in Suzuki Coupling q1 Analyze Crude Reaction Mixture (LC-MS, NMR) start->q1 sm_present Starting Material Unreacted? q1->sm_present side_products Side Products Observed? q1->side_products sol1a Increase Reaction Temperature or Time sm_present->sol1a Yes sol1b Screen More Active Catalyst/Ligand System sm_present->sol1b Yes sol1c Change Base or Solvent sm_present->sol1c Yes sol2a Dehalogenation: Screen Bases/Solvents side_products->sol2a Yes sol2b Homocoupling: Ensure Inert Atmosphere side_products->sol2b Yes sol2c Protodeboronation: Use Boronic Ester, Milder Base, or Anhydrous Conditions side_products->sol2c Yes Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + R1-X PdII R1-Pd(II)L_n-X OA->PdII Trans Transmetalation PdII->Trans + R2-B(OR)2 Dehalogenation Dehalogenation (R1-H) PdII->Dehalogenation PdII_R2 R1-Pd(II)L_n-R2 Trans->PdII_R2 Protodeboronation Protodeboronation (R2-H) Trans->Protodeboronation H+ source Homocoupling Homocoupling (R2-R2) Trans->Homocoupling O2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 (Product) RE->Product Decision_Tree cluster_substrate Substrate Properties cluster_conditions Recommended Conditions start Select Initial Conditions q_halide Halide Reactivity (Cl is least reactive) start->q_halide q_boronic Boronic Acid Stability start->q_boronic cond_catalyst Use Active Catalyst System (e.g., Pd2(dba)3/SPhos) q_halide->cond_catalyst For Chloro-pyrimidine cond_boronic Use Boronic Ester (Bpin) or Trifluoroborate q_boronic->cond_boronic If Unstable cond_base Start with K3PO4 or Cs2CO3 cond_catalyst->cond_base cond_boronic->cond_base

References

Technical Support Center: Overcoming Poor Reactivity of 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 4-Chloro-6-methoxypyrimidin-5-amine in common chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a consistently low yield or no product formation. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation when using this compound in Suzuki-Miyaura coupling is a common challenge. This is primarily due to two factors: the inherent low reactivity of the chloro-substituent and the electronic properties of the pyrimidine ring. The strong Carbon-Chlorine (C-Cl) bond makes the initial oxidative addition step in the catalytic cycle difficult.[1] Furthermore, the electron-donating nature of the methoxy and amino groups increases the electron density of the pyrimidine ring, further deactivating the C-Cl bond towards oxidative addition. The Lewis basic nitrogen atoms of the pyrimidine ring and the amino group can also coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3]

Troubleshooting Steps:

  • Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[1] It is crucial to use a more active catalytic system.

    • Recommendation: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the challenging oxidative addition step and can sterically shield the palladium center from inhibitory coordination by the pyrimidine nitrogen.[3][4]

  • Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[4]

    • Recommendation: Gradually increase the reaction temperature, for example, in 10-20 °C increments, typically in the range of 80-120 °C.[1] Microwave irradiation can also be an effective method for rapid and efficient heating, potentially leading to improved yields.[5][6]

  • Choice of Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[4] An inappropriate base can lead to low yields or side reactions.

    • Recommendation: A strong, non-nucleophilic base is often required for challenging couplings. Screen bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are frequently effective in these cases.[4][5]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and can also cause oxidation and deactivation of the Pd(0) catalyst.[2]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1][4]

Issue 2: Significant Side Product Formation in Suzuki-Miyaura Coupling

Q2: My reaction is producing significant side products like homocoupled boronic acid and protodeboronation, in addition to the desired product. How can I minimize these?

A2: The formation of byproducts is a common issue in Suzuki coupling reactions, particularly when reaction conditions are forced to overcome a poorly reactive substrate.

Troubleshooting Steps:

  • Protodeboronation: This occurs when the boronic acid group is replaced by a hydrogen atom, often from residual water or other proton sources in the reaction mixture.[1][2][7]

    • Recommendation: Use anhydrous solvents and reagents where possible. Employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using more stable boronic acid derivatives, such as boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, can also enhance stability against protodeboronation.[4]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or can be catalyzed by palladium.[2][4]

    • Recommendation: As mentioned previously, ensure the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source directly or ensuring conditions are suitable for the complete reduction of a Pd(II) precatalyst can also reduce homocoupling.[2]

Issue 3: Poor Reactivity in Buchwald-Hartwig Amination

Q3: I am attempting a Buchwald-Hartwig amination with this compound and observing very slow or no reaction. What adjustments should I consider?

A3: Similar to Suzuki-Miyaura coupling, the poor reactivity of the C-Cl bond and potential catalyst inhibition by the substrate are the primary challenges in Buchwald-Hartwig amination.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical for activating the C-Cl bond for amination.

    • Recommendation: Utilize palladium catalysts with bulky, electron-rich phosphine ligands like those used for Suzuki couplings (e.g., XPhos, SPhos) or specific ligands developed for Buchwald-Hartwig reactions, such as BINAP.[5]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.

    • Recommendation: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective.[5]

  • Solvent: The choice of solvent can significantly influence the reaction rate and outcome.

    • Recommendation: Anhydrous, degassed aprotic polar solvents such as toluene or dioxane are typically good choices for this reaction.[5]

Issue 4: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)

Q4: I am trying to perform a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is not proceeding as expected. Why might this be the case?

A4: While the C4 position of the pyrimidine ring is generally the most reactive towards nucleophilic attack, the electronic effects of the substituents in this compound can hinder this reaction.[8]

Causes and Recommendations:

  • Electronic Effects: The electron-donating methoxy and amino groups increase the electron density at the C4 position, making it less electrophilic and therefore less susceptible to nucleophilic attack.

    • Recommendation: More forcing reaction conditions, such as higher temperatures or the use of a stronger nucleophile, may be necessary. However, be aware that this can lead to side reactions or decomposition. Microwave heating can sometimes be beneficial.[6]

  • Stability of the Meisenheimer Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[9][10] The stability of this intermediate is crucial for the reaction to proceed. The electron-donating groups on your substrate may destabilize this intermediate.

    • Recommendation: The choice of solvent can influence the stability of the intermediate. Polar aprotic solvents are generally preferred.

Data Presentation

Table 1: Recommended Catalytic Systems for Suzuki-Miyaura Coupling of Challenging Chloro-Heterocycles

Catalyst PrecursorLigandBaseSolvent(s)Temperature (°C)Typical Yields
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/Water10070-95%[5]
Pd(OAc)₂SPhosCs₂CO₃Toluene80-110Good to Excellent
Pd(PPh₃)₄(Insufficient for this substrate)---Low to None[1]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Challenging Chloro-Heterocycles

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yields
Pd₂(dba)₃BINAPNaOtBuToluene80-11075-98%[5]
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane100Good to Excellent

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester coupling partner (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).[5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling q1 Is the catalyst system active enough? start->q1 s1 Switch to a more active catalyst system: - Use Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands. - Increase catalyst loading. q1->s1 No q2 Is the reaction temperature sufficient? q1->q2 Yes s1->q2 s2 Increase the reaction temperature (e.g., 80-120 °C). Consider using microwave irradiation. q2->s2 No q3 Is the base effective? q2->q3 Yes s2->q3 s3 Screen strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. q3->s3 No q4 Is the system properly degassed? q3->q4 Yes s3->q4 s4 Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas (Ar or N₂). q4->s4 No end_node Improved Yield q4->end_node Yes s4->end_node

Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)Lₙ-X pd0->pd_complex1 oxidative_addition->pd_complex1 Challenging Step transmetalation Transmetalation pd_complex2 R¹-Pd(II)Lₙ-R² pd_complex1->pd_complex2 transmetalation->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination r1r2 R¹-R² (Product) pd_complex2->r1r2 reductive_elimination->pd0 r1x R¹-X (4-Chloro-6-methoxy pyrimidin-5-amine) r1x->pd_complex1 r2bm R²-B(OR)₂ (Boronic Acid/Ester) r2bm->pd_complex1 base Base base->pd_complex1

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

References

Technical Support Center: Functionalization of 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in the functionalization of 4-chloro-6-methoxypyrimidin-5-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Problem 1: Poor or non-selective reaction in Suzuki-Miyaura coupling.

  • Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired C-4 substituted product and a mixture of isomers. What are the likely causes and how can I improve the regioselectivity?

  • Answer: Poor regioselectivity in the Suzuki-Miyaura coupling of this compound often stems from suboptimal reaction conditions. The pyrimidine core is electron-deficient, which generally activates the C4 position for nucleophilic attack and cross-coupling reactions. However, the electronic effects of the 5-amino and 6-methoxy substituents can modulate this reactivity.

    Potential Causes and Solutions:

    • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and improve selectivity.

    • Base Selection: The choice of base can significantly influence the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can affect the transmetalation step and catalyst stability.

    • Solvent System: The polarity and proticity of the solvent can impact the solubility of reagents and the stability of the catalytic species. Aprotic solvents like 1,4-dioxane, toluene, or DMF, often with the addition of water, are typically employed.

    • Reaction Temperature: Inadequate temperature may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition and side reactions.

    Troubleshooting Steps:

    • Screen Catalysts and Ligands: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more specialized system, such as one with a Buchwald-type ligand (e.g., XPhos, SPhos).

    • Vary the Base: Experiment with different inorganic bases to find the optimal balance of reactivity and selectivity.

    • Optimize the Solvent: Test different solvent systems, including mixtures of aprotic solvents with water.

    • Adjust the Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.

Problem 2: Low yield in Buchwald-Hartwig amination.

  • Question: I am attempting a Buchwald-Hartwig amination at the C-4 position of this compound, but the reaction is yielding very little of the desired product. What factors could be contributing to the low yield?

  • Answer: Low yields in Buchwald-Hartwig amination reactions with this substrate can be attributed to several factors, including catalyst deactivation and inappropriate reaction conditions.

    Potential Causes and Solutions:

    • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring and the 5-amino group can coordinate to the palladium center, potentially inhibiting the catalyst.

    • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is not sufficiently electron-rich or sterically hindering may not be effective.

    • Base Incompatibility: Strong bases like NaOtBu or LHMDS are typically required, but can also lead to substrate or product degradation if not chosen carefully.

    • Air and Moisture Sensitivity: Palladium catalysts and phosphine ligands are often sensitive to air and moisture, which can lead to catalyst deactivation.

    Troubleshooting Steps:

    • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more consistent and reproducible results.

    • Select an Appropriate Ligand: For amination of this electron-rich heterocycle, consider using bulky, electron-rich biarylphosphine ligands.

    • Screen Bases: Test a variety of strong, non-nucleophilic bases to find one that promotes the reaction without causing degradation.

    • Ensure Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents.

Frequently Asked Questions (FAQs)

FAQ 1: How do the 5-amino and 6-methoxy groups influence the regioselectivity of functionalization at the C-4 position?

The 5-amino and 6-methoxy groups are both electron-donating groups. Their presence on the pyrimidine ring increases the electron density of the system. While the pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, these electron-donating groups can modulate the electrophilicity of the C-4 position. Generally, the C-4 position remains the most activated site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the influence of the adjacent ring nitrogens. However, the electron-donating nature of the substituents can decrease the overall reactivity compared to an unsubstituted or electron-withdrawn pyrimidine. Careful optimization of reaction conditions is therefore crucial to achieve efficient and selective functionalization.

FAQ 2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

For a starting point, a common set of conditions for a Suzuki-Miyaura coupling would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

  • Ligand: If using a palladium source without a bound ligand, a suitable phosphine ligand such as PPh₃ or a Buchwald ligand should be added.

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 mixture)

  • Temperature: 80-100 °C

These conditions should be considered a starting point and may require optimization for specific boronic acids.

FAQ 3: Can I perform a direct SNAr reaction on this compound?

Yes, direct nucleophilic aromatic substitution (SNAr) is a viable method for functionalizing the C-4 position. The inherent electron deficiency of the pyrimidine ring facilitates this reaction. Common nucleophiles like amines, thiols, and alkoxides can displace the chloride at the C-4 position. The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO, often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ to neutralize the HCl generated.

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Regioselectivity.

ParameterConditionExpected Outcome on C-4 SelectivityRationale
Catalyst Pd(PPh₃)₄Moderate to GoodStandard, versatile catalyst.
Pd(dppf)Cl₂Good to ExcellentOften provides higher stability and yields for heteroaromatic substrates.
Buchwald Pre-catalystsExcellentDesigned for challenging cross-couplings, often providing high turnover and selectivity.
Ligand PPh₃ModerateStandard, but may not be optimal for this specific substrate.
XPhos, SPhosExcellentBulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base K₂CO₃GoodCommon, effective, and mild base.
Cs₂CO₃Good to ExcellentMore soluble than K₂CO₃, often leading to faster reactions and higher yields.
K₃PO₄GoodA stronger base that can be effective for less reactive boronic acids.
Solvent Dioxane/H₂OGoodStandard solvent system that balances polarity and solubility.
Toluene/H₂OGoodA less polar alternative to dioxane.
DMFModerate to GoodCan be effective but may lead to side reactions at high temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for a few minutes, then heat to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Regioselectivity_Factors cluster_substrate Substrate Factors cluster_conditions Reaction Conditions Pyrimidine_Core This compound Outcome Regioselective C-4 Functionalization Electronic_Effects 5-NH2 (EDG) 6-OMe (EDG) Electronic_Effects->Pyrimidine_Core Influences Reactivity Steric_Hindrance Steric Access to C-4 Steric_Hindrance->Pyrimidine_Core Favors C-4 Attack Catalyst_Ligand Catalyst & Ligand (e.g., Pd/XPhos) Catalyst_Ligand->Outcome Controls Selectivity Base Base (e.g., K2CO3, NaOtBu) Base->Outcome Affects Rate & Yield Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Outcome Impacts Solubility Temperature Temperature Temperature->Outcome Optimizes Conversion

Caption: Factors influencing regioselective C-4 functionalization.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup under Inert Atmosphere Start->Setup Addition Sequential Addition of Reagents, Catalyst, Solvent Setup->Addition Reaction Heating and Stirring Addition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Isolated C-4 Functionalized Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

4-Chloro-6-methoxypyrimidin-5-amine stability under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-6-methoxypyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical storage conditions?

A1: this compound is generally stable when stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and atmospheric components. For long-term storage, refrigeration is recommended.

Q2: What is the stability of this compound under acidic conditions?

A2: Under strongly acidic conditions, the amino group of this compound can be protonated, which may decrease its nucleophilicity and potentially affect its reactivity in subsequent steps. While acid catalysis can be employed in certain reactions, such as amination of related chloropyrimidines, it is crucial to control the amount of acid to minimize competing solvolysis (hydrolysis) of the chloro or methoxy group.[1] Prolonged exposure to strong acids, especially at elevated temperatures, may lead to decomposition.

Q3: What is the stability of this compound under basic conditions?

A3: this compound is susceptible to nucleophilic attack under basic conditions. Strong bases can promote hydrolysis of the chloro group to a hydroxyl group. The methoxy group can also be susceptible to cleavage under harsh basic conditions, although this typically requires more forcing conditions. The use of milder bases (e.g., K₂CO₃, NaHCO₃, or organic bases like triethylamine or DIPEA) is generally recommended for reactions involving this compound.

Q4: Can the chloro group on this compound be displaced in nucleophilic substitution reactions?

A4: Yes, the chloro group at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a common reaction for this class of compounds. The reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring. Common nucleophiles like amines, alcohols, and thiols can displace the chloride under suitable conditions.

Q5: Is this compound suitable for palladium-catalyzed cross-coupling reactions?

A5: Yes, the chloro substituent makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] However, the reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds, which may necessitate the use of more active catalyst systems (e.g., with specialized phosphine ligands) or higher reaction temperatures.[2]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Step
Insufficient reactivity of the nucleophile - Increase the reaction temperature. - Use a stronger base to deprotonate the nucleophile. - Consider using a more nucleophilic reagent.
Deactivation of the substrate - If using acidic conditions, the amino group on the pyrimidine may be protonated. Use a minimal amount of acid or consider a different catalytic system.
Poor solvent choice - Use a polar aprotic solvent (e.g., DMF, DMAc, DMSO) to facilitate the SNAr reaction.
Catalyst/reagent degradation - Ensure all reagents are fresh and anhydrous, especially if using moisture-sensitive bases or additives.
Issue 2: Formation of Side Products in Palladium-Catalyzed Cross-Coupling Reactions
Possible Cause Troubleshooting Step
Homocoupling of the coupling partner - Decrease the catalyst loading. - Use a different phosphine ligand. - Ensure slow addition of the coupling partner.
Hydrolysis of the chloro group (dechlorination) - Use anhydrous solvents and reagents. - Ensure the reaction is performed under an inert atmosphere. - Choose a non-hydroxidic base.
Decomposition of the starting material - Lower the reaction temperature. - Screen different palladium catalysts and ligands for milder reaction conditions.
Reaction at other sites - While the C4-Cl is the most likely site of reaction, consider the possibility of reactions involving the amino or methoxy groups under certain conditions. Analyze side products to identify their structures.
Issue 3: Intramolecular Cyclization or Rearrangement
Possible Cause Troubleshooting Step
Presence of a nucleophilic group on a substituent - If a substituent introduced to the pyrimidine ring contains a nucleophilic moiety, it may react intramolecularly with the chloro group.[3] - Protect the nucleophilic group on the substituent before performing the reaction.
Harsh reaction conditions - Employ milder reaction conditions (lower temperature, weaker base) to disfavor intramolecular side reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, NMP, or dioxane) is added the amine nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 - 3.0 eq).

  • The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, this compound (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq) are combined.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent mixture (e.g., dioxane/water or toluene/ethanol/water) is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by flash column chromatography.

Visualizations

G Troubleshooting Low Yield in SNAr Reactions start Low Yield in SNAr check_temp Is reaction temperature adequate? start->check_temp increase_temp Increase temperature check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes success Improved Yield increase_temp->success stronger_base Use a stronger base check_base->stronger_base No check_solvent Is the solvent appropriate? check_base->check_solvent Yes stronger_base->success change_solvent Switch to a polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No check_reagents Are reagents fresh and anhydrous? check_solvent->check_reagents Yes change_solvent->success use_fresh_reagents Use fresh/dry reagents check_reagents->use_fresh_reagents No check_reagents->success Yes, problem persists. Consider other factors. use_fresh_reagents->success

Caption: Troubleshooting workflow for low yield in SNAr reactions.

G Potential Side Reactions of this compound start This compound snar Nucleophilic Aromatic Substitution (SNAr) (Desired Reaction) start->snar Nucleophile hydrolysis Hydrolysis (Side Reaction) start->hydrolysis H₂O / Base dechlorination Reductive Dechlorination (Side Reaction) start->dechlorination Reducing Agent / Catalyst intramolecular Intramolecular Cyclization (Potential Side Reaction) start->intramolecular Substituent with Nucleophilic Group

Caption: Potential reaction pathways and side reactions.

References

Technical Support Center: Palladium Catalyst Removal in 4-Chloro-6-methoxypyrimidin-5-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 4-Chloro-6-methoxypyrimidin-5-amine.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from this compound reactions critical?

Residual palladium in active pharmaceutical ingredients (APIs) is a major concern due to its potential toxicity.[1] Regulatory bodies like the FDA have stringent limits on the amount of residual palladium allowed in a drug substance, often requiring levels to be below 10 ppm.[1][2] Furthermore, even trace amounts of palladium can interfere with downstream biological assays and subsequent synthetic steps.[2][3]

Q2: What are the most common methods for removing palladium catalysts?

The most prevalent methods for palladium removal include:

  • Adsorption onto Activated Carbon: A cost-effective method where activated carbon is used to adsorb the palladium catalyst.[4][5]

  • Scavenging Resins: These are solid-supported materials, often silica or polymer-based, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[5][6]

  • Filtration through Celite: Primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[4][5]

  • Crystallization: Purifying the final product through crystallization can significantly reduce palladium levels as impurities often remain in the mother liquor.[6]

  • Aqueous Washes: An aqueous wash, sometimes with a chelating agent like sodium thiosulfate or ammonium chloride, can help remove some residual palladium salts.[5]

Q3: How do I choose the right palladium removal method for my this compound reaction?

The selection of a suitable palladium removal method depends on several factors including the nature of the palladium species (heterogeneous vs. homogeneous), the desired final palladium concentration, cost considerations, and the potential for product loss. The following decision tree can guide your selection process.

G start Start: High Residual Palladium is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Primary Method: Filtration through Celite is_heterogeneous->filtration Yes soluble_pd Soluble Palladium Present is_heterogeneous->soluble_pd No check_soluble Are residual Pd levels still high? filtration->check_soluble check_soluble->soluble_pd Yes end End: Low Residual Palladium check_soluble->end No scavenger_or_carbon Select Scavenger or Activated Carbon soluble_pd->scavenger_or_carbon cost_sensitive Is cost the primary concern? scavenger_or_carbon->cost_sensitive activated_carbon Use Activated Carbon cost_sensitive->activated_carbon Yes product_loss_concern Is product loss a major concern? cost_sensitive->product_loss_concern No activated_carbon->end product_loss_concern->activated_carbon Yes scavenger_resin Use a Specialized Scavenger Resin product_loss_concern->scavenger_resin No scavenger_resin->end

A decision tree for selecting a palladium removal method.

Q4: Can the amine and pyrimidine functionalities of this compound interfere with palladium removal?

Yes, the nitrogen atoms in the pyrimidine ring and the amine group can act as ligands, forming stable complexes with palladium.[4] This chelation can make the palladium less accessible to standard removal techniques. In such cases, using high-affinity scavengers or optimizing scavenging conditions (e.g., increasing temperature or time) may be necessary.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of palladium catalysts from this compound reactions.

Issue 1: High levels of residual palladium after filtration through Celite.

  • Possible Cause: The palladium species are soluble or colloidal and are passing through the filter aid.[6] Simple filtration is primarily effective for heterogeneous catalysts like palladium on carbon.[4]

  • Suggested Solutions:

    • Employ a Scavenger: Treat the filtrate with activated carbon or a specialized palladium scavenger to bind the soluble palladium, which can then be removed by a second filtration.[6]

    • Use a Finer Filter: If you suspect colloidal palladium, using a thicker, more compressed Celite pad or a finer filter medium may help.[6]

    • Induce Precipitation: In some cases, adding an anti-solvent might help precipitate the palladium species before filtration.[7]

Issue 2: Significant loss of this compound product during palladium removal.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a known issue with activated carbon.[4]

  • Suggested Solutions:

    • Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger required for effective palladium removal.[4]

    • Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. Testing a panel of scavengers can identify one with high affinity for palladium but low affinity for your product.[4]

    • Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. Experimenting with different solvents may reduce product loss.[4]

    • Wash the Adsorbent: After filtration, thoroughly wash the activated carbon or scavenger resin with fresh solvent to recover any adsorbed product.[7]

Issue 3: Inconsistent palladium removal results between batches.

  • Possible Cause: Variability in reaction conditions, age or quality of reagents, or inconsistent application of the removal protocol.

  • Suggested Solutions:

    • Standardize Procedures: Ensure that the palladium removal protocol is well-defined and consistently followed for all batches. This includes reaction times, temperatures, and the amount of scavenger or carbon used.

    • Characterize the Palladium Species: The nature of the palladium species (e.g., oxidation state) can vary between batches, affecting the efficiency of certain scavengers.

    • Re-evaluate Scavenger Choice: If batch-to-batch variability is high, a more robust and broadly effective scavenger may be needed.

G start Start: Crude Reaction Mixture dilute Dilute with Appropriate Solvent start->dilute add_scavenger Add Scavenger (e.g., Activated Carbon or Resin) dilute->add_scavenger stir Stir for a Defined Period (Time and Temperature Optimized) add_scavenger->stir filter Filter through Celite to Remove Scavenger stir->filter wash Wash Filter Cake with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate analyze Analyze for Residual Palladium (e.g., ICP-MS) concentrate->analyze end End: Purified Product analyze->end

A general experimental workflow for palladium removal.

Data on Palladium Scavenger Performance

The efficiency of palladium removal can vary significantly depending on the chosen scavenger and the specific reaction conditions. Below is a summary of representative data from studies on palladium scavenging.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalCompound/Reaction Context
Activated Carbon300<1>99.6%API in THF, 45°C, 18h[8]
Activated Carbon9100655328%Crude product in solution[8]
Activated Carbon + 1,2-ethanedithiol9100<273>97%Crude product in solution[8]
MP-TMT Resin852Not specified~100% (at 4.1 equiv)Pd(Cl)2(PPh3)2 in THF/DMF[9]
Si-TMT Scavenging Resin>100 (post-column)<100>90% (from crude)Suzuki & Buchwald-Hartwig reactions[3]
PhosphonicS SPM32~2100~10.5>99.5%Pd(OAc)2 in acetonitrile, 20h[10]

Experimental Protocols

Protocol 1: Palladium Removal Using Activated Carbon

This protocol outlines a general procedure for removing residual palladium using activated carbon.[4]

  • Prepare the Solution: Dissolve the crude this compound in a suitable organic solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[4] The optimal time and temperature should be determined experimentally.

  • Filter through Celite: Prepare a pad of Celite in a sintered glass funnel and filter the mixture to remove the activated carbon.[4]

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[4]

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the purified product.

  • Analyze for Residual Palladium: Determine the final palladium concentration using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]

Protocol 2: Palladium Removal Using a Scavenger Resin

This protocol describes the use of a solid-supported scavenger for more selective palladium removal.[4]

  • Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in an appropriate solvent (e.g., THF, DCM).[4]

  • Select and Add the Scavenger Resin: Choose a scavenger resin with high affinity for palladium (e.g., thiol-based or triamine-based scavengers). Add 3-5 molar equivalents of the scavenger resin relative to the initial amount of palladium catalyst used.[4]

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[4]

  • Filter the Resin: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[4]

  • Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[4]

  • Concentrate the Solution: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS to confirm successful removal.[4]

References

Optimizing solvent conditions for 4-Chloro-6-methoxypyrimidin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Chloro-6-methoxypyrimidin-5-amine. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is the selective mono-amination of a di-substituted pyrimidine precursor, typically 4,6-dichloro-5-methoxypyrimidine, via a nucleophilic aromatic substitution (SNAr) reaction.

Q2: Which solvent is recommended for this synthesis?

A2: The choice of solvent is critical and can significantly impact reaction yield and purity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used. Alcohols such as ethanol can also be employed, though reaction times may be longer. Optimization is key, and a solvent screen is recommended to determine the best conditions for your specific setup.

Q3: What are the typical reaction temperatures and times?

A3: Reaction conditions can vary based on the solvent and the specific amine source used. Temperatures can range from room temperature to reflux (e.g., 80°C in DMF). Reaction times are typically monitored by Thin Layer Chromatography (TLC) and can range from a few hours to overnight.

Q4: What are the potential side reactions to be aware of?

A4: The primary side reaction of concern is the di-substitution of the pyrimidine ring, leading to the formation of a diaminopyrimidine impurity. Over-amination can be minimized by controlling the stoichiometry of the reactants and the reaction temperature.

Q5: How can I purify the final product?

A5: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of purification method will depend on the scale of the reaction and the impurity profile.

Experimental Protocols

Synthesis of this compound via SNAr Reaction

This protocol describes a general procedure for the synthesis of this compound from 4,6-dichloro-5-methoxypyrimidine.

Materials:

  • 4,6-dichloro-5-methoxypyrimidine

  • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)

  • Solvent (e.g., DMF, acetonitrile, ethanol)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Purification supplies (recrystallization solvents or silica gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloro-5-methoxypyrimidine (1 equivalent) in the chosen solvent.

  • Add the ammonia source (typically 1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C for DMF) and stir.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by either recrystallization or column chromatography.

Data Presentation

Table 1: Illustrative Solvent Effects on Reaction Yield

The following table summarizes the expected impact of different solvents on the yield of this compound, based on general principles of SNAr reactions on similar substrates. Note: These are representative values and actual results may vary.

SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
DMF801280-90
AcetonitrileReflux1260-75
EthanolReflux24-4840-60
THFReflux24Low to no product
1,4-DioxaneReflux24Low to no product

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Causes:

  • Inactive Reagents: The starting 4,6-dichloro-5-methoxypyrimidine may be degraded, or the ammonia source may be of low concentration.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Incorrect Solvent Choice: The chosen solvent may not be suitable for the reaction.

Solutions:

  • Verify Reagent Quality: Ensure the purity and activity of the starting materials.

  • Optimize Temperature: Gradually increase the reaction temperature and monitor for product formation by TLC.

  • Solvent Screening: Perform small-scale reactions in different solvents (e.g., DMF, acetonitrile) to identify the optimal one.

Issue 2: Formation of Di-substituted Impurity

Possible Causes:

  • Excess Ammonia: Using a large excess of the ammonia source can favor the di-substitution product.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second substitution.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the mono-substituted product is formed can lead to di-substitution.

Solutions:

  • Control Stoichiometry: Use a modest excess of the ammonia source (e.g., 1.1 equivalents).

  • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Monitor Reaction Closely: Carefully track the reaction progress by TLC and quench the reaction once the starting material is consumed and the desired product is maximized.

Issue 3: Difficult Purification

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired product and the di-substituted impurity may have similar polarities, making chromatographic separation challenging.

  • Product Oiling Out: The product may not crystallize cleanly during recrystallization.

Solutions:

  • Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.

  • Alternative Recrystallization Solvents: Screen a variety of solvents or solvent mixtures for recrystallization.

  • Trituration: If recrystallization fails, try triturating the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4,6-dichloro-5- methoxypyrimidine in solvent add_amine Add ammonia source start->add_amine heat Heat and stir reaction mixture add_amine->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete isolate Isolate crude product (Filtration or Evaporation) cool->isolate purify Purify product (Recrystallization or Chromatography) isolate->purify end_product 4-Chloro-6-methoxypyrimidin- 5-amine purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_low_yield Low or No Product cluster_impurity Di-substituted Impurity start Problem Encountered cause_reagents Inactive Reagents? start->cause_reagents cause_stoich Excess Ammonia? start->cause_stoich cause_temp Suboptimal Temperature? cause_reagents->cause_temp No solution_reagents Verify Reagent Quality cause_reagents->solution_reagents Yes cause_solvent Incorrect Solvent? cause_temp->cause_solvent No solution_temp Optimize Temperature cause_temp->solution_temp Yes solution_solvent Perform Solvent Screen cause_solvent->solution_solvent cause_high_temp High Temperature? cause_stoich->cause_high_temp No solution_stoich Control Stoichiometry cause_stoich->solution_stoich Yes solution_high_temp Lower Temperature cause_high_temp->solution_high_temp

Caption: Troubleshooting decision tree for common synthesis issues.

Solvent_Polarity_Effect title Impact of Solvent Polarity on SNAr Reaction Rate A High Polarity (e.g., DMF) - Stabilizes charged intermediate - Accelerates reaction rate B Medium Polarity (e.g., Acetonitrile) - Moderate stabilization - Slower reaction rate C Low Polarity (e.g., Toluene) - Poor stabilization - Very slow or no reaction

Caption: Relationship between solvent polarity and reaction rate in SNAr synthesis.

Troubleshooting failed Buchwald-Hartwig reaction with 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the Buchwald-Hartwig amination, with a specific focus on challenges encountered with substrates like 4-Chloro-6-methoxypyrimidin-5-amine.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound shows low to no conversion. What are the likely causes and solutions?

A1: Failure to achieve conversion with a heteroaryl chloride like this compound is a common issue, often stemming from several factors related to the catalyst, reaction conditions, and the substrate itself.

  • Inactive Catalyst: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient generation from a Pd(II) precursor or exposure to air can halt the catalytic cycle. Additionally, the starting material's free amine group can sometimes act as a ligand, potentially inhibiting the catalyst.[1]

    • Solution: Use modern, air-stable palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) which reliably generate the active Pd(0) species under the reaction conditions.[1][2] Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3]

  • Poor Oxidative Addition: Aryl chlorides are notoriously less reactive than bromides or iodides, making the initial oxidative addition step difficult.[3][4] The electron-rich nature of the pyrimidine ring may further deactivate the C-Cl bond.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[5] These ligands promote the oxidative addition step and stabilize the palladium center.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent.[6] A base that is too weak may not facilitate the deprotonation of the amine effectively, while poor solubility of reagents can prevent the reaction from starting.[2]

    • Solution: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often required.[2][7] Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard choices.[5][6][8] If solubility is an issue, screening different solvents is recommended.[2][6]

Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings. It can arise from competing pathways within the catalytic cycle, often exacerbated by high temperatures or an unsuitable choice of base or ligand.

  • Potential Causes: This side reaction can be promoted by higher temperatures and certain sterically hindered or strong bases.[6]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Cautiously decrease the temperature in 10 °C increments, as higher temperatures can favor side reactions.[6]

    • Optimize the Base: Using a weaker inorganic base, such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), can sometimes suppress hydrodehalogenation, though this may require longer reaction times or slightly higher temperatures to achieve full conversion.[6][9]

    • Screen Ligands: Some phosphine ligands are more prone to promoting this side reaction than others.[6] Screening a different class of bulky phosphine ligand may solve the issue.

Q3: The reaction is proceeding, but it's extremely slow. How can I improve the reaction rate?

A3: Slow reaction rates are typically due to suboptimal reaction parameters that can be adjusted.

  • Temperature: Buchwald-Hartwig reactions often require heating, typically between 80-110 °C.[10] If the reaction is slow at a lower temperature, cautiously increasing the heat may be necessary.

  • Base Strength: The reaction rate is highly dependent on the base. Strong bases like NaOtBu generally lead to faster reactions compared to weaker carbonate or phosphate bases.[6][7] If your substrate is stable to stronger bases, switching from a weak base to NaOtBu or LHMDS could significantly increase the rate.

  • Catalyst Loading: While typically low (1-2 mol%), increasing the catalyst and ligand loading (e.g., to 3-5 mol%) can sometimes accelerate a sluggish reaction, although this is a less cost-effective solution.

Q4: My reagents and solvents are impure or contain water. How critical is this?

A4: The purity of all components is paramount for the success of this reaction.

  • Water: Water can react with the strong bases used and can lead to the formation of undesired phenol/diaryl ether byproducts.[1] It can also interfere with the generation of the active catalyst. Solvents must be anhydrous.

  • Oxygen: As mentioned, the Pd(0) catalyst is oxygen-sensitive. Solvents must be degassed to remove dissolved oxygen.

  • Reagent Purity: Impurities in the starting materials can interfere with the reaction or act as catalyst poisons.[1] It is crucial to use highly pure this compound, amine coupling partner, and all other reagents.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed Buchwald-Hartwig amination reaction.

G start Low or No Product Yield q1 Is the Catalyst System Active? start->q1 q2 Are Reaction Conditions Optimal? q1->q2 Yes sol1a Use Pd Precatalyst (e.g., G3, G4) q1->sol1a q3 Are Reagents & Solvents Pure and Anhydrous? q2->q3 Yes sol2a Screen Bulky Ligands (XPhos, SPhos, etc.) q2->sol2a sol3a Use Anhydrous, Degassed Solvents q3->sol3a sol1b Ensure Strict Inert Atmosphere (Ar/N2) sol1a->sol1b sol1c Increase Ligand Ratio (e.g., L:Pd = 2:1) sol1b->sol1c sol2b Screen Bases (e.g., NaOtBu, Cs2CO3) sol2a->sol2b sol2c Screen Solvents (Toluene, Dioxane) sol2b->sol2c sol2d Increase Temperature Incrementally sol2c->sol2d sol3b Purify Starting Materials sol3a->sol3b

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Recommended Starting Conditions

For challenging substrates like heteroaryl chlorides, a robust set of initial conditions is crucial. The following table summarizes a good starting point for optimization.

ParameterRecommended ConditionRationale
Palladium Source 1-3 mol% Pd Precatalyst (e.g., XPhos Pd G3)Air-stable and provides reliable, rapid generation of the active Pd(0) catalyst.[1][2]
Ligand 2-6 mol% Bulky Biaryl Phosphine (e.g., XPhos, SPhos, BrettPhos)Essential for promoting the difficult oxidative addition of the aryl chloride.[4][5] A Ligand:Pd ratio of 1.5-2:1 is typical.
Base 1.5-2.0 eq. NaOtBu or Cs₂CO₃NaOtBu for faster rates; Cs₂CO₃ for base-sensitive substrates.[2][6]
Solvent Anhydrous, Degassed Toluene or 1,4-Dioxane (0.1-0.5 M)Common, effective solvents for this transformation.[6][8]
Temperature 80-110 °CSufficient thermal energy is usually required for aryl chlorides.[4][10]
Atmosphere Inert (Argon or Nitrogen)Protects the oxygen-sensitive catalyst from deactivation.[7]

General Experimental Protocol

This protocol outlines the setup for a small-scale test reaction under an inert atmosphere using a Schlenk flask.

Materials:

  • This compound (1.0 eq.)

  • Amine coupling partner (1.2 eq.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst with it built-in, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Setup: To an oven-dried Schlenk flask containing a stir bar, add the palladium precatalyst, ligand (if separate), and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.

  • Add Reagents: Under a positive pressure of inert gas, add the this compound and the amine coupling partner.

  • Add Solvent: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction carefully (e.g., with saturated aq. NH₄Cl), and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex re_label Reductive Elimination pd0->re_label + Ar-NR'R'' amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex oa_label Oxidative Addition oa_complex->oa_label + Ar-X amido_complex->pd0 deprotonation_label Amine Coordination & Deprotonation amido_complex->deprotonation_label + HNR'R'' - HX • Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

A Comparative Guide to the Characterization of 4-Chloro-6-methoxypyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel pharmaceutical agents, the accurate characterization of chemical intermediates is paramount. This guide provides a comparative overview of the analytical techniques used to characterize 4-Chloro-6-methoxypyrimidin-5-amine and its derivatives, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental ¹H NMR data for the parent compound, this guide presents a predicted spectrum for illustrative purposes, alongside a comparison with other common analytical methods.

¹H NMR Characterization

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of proton signals, researchers can confirm the identity and purity of a synthesized molecule.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are estimated based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrimidine-H (C2-H)8.2 - 8.4Singlet (s)-1H
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)-3H
Amine (-NH₂)4.5 - 5.5Broad Singlet (br s)-2H

¹H NMR Data for a Representative Derivative: 4-Chloro-6-methoxy-N-methylpyrimidin-5-amine (Predicted)

For a hypothetical N-methyl derivative, the following changes in the ¹H NMR spectrum would be anticipated:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrimidine-H (C2-H)8.1 - 8.3Singlet (s)-1H
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)-3H
Amine (-NH)5.0 - 6.0Broad Singlet (br s)-1H
N-Methyl (-NCH₃)2.9 - 3.1Doublet (d)~53H

Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization often involves multiple analytical techniques. The following table compares ¹H NMR with other common methods used in the analysis of this compound derivatives.

Analytical Technique Information Provided Advantages Disadvantages
¹H NMR Spectroscopy Detailed molecular structure, proton environment, purityNon-destructive, highly informative for structure, quantitativeLower sensitivity compared to MS, requires deuterated solvents
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, small sample amount requiredProvides limited structural information on its own, can be destructive
High-Performance Liquid Chromatography (HPLC) Purity, quantificationHigh resolution and sensitivity, versatile for various compoundsRequires reference standards for identification, can be complex to develop methods
Melting Point Analysis Purity (as a range)Simple, inexpensive, good indicator of purity for crystalline solidsNot suitable for amorphous or thermally unstable compounds, non-specific

Experimental Protocols

¹H NMR Spectroscopy

A detailed protocol for obtaining the ¹H NMR spectrum of a this compound derivative is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typically, 16-64 scans are sufficient for a compound of this nature.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Workflow Diagram

The following diagram illustrates the general workflow for the ¹H NMR characterization of a this compound derivative.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Raw Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Shifts, Couplings, Integration) process->analyze characterize Structural Characterization analyze->characterize

Caption: Workflow for ¹H NMR Analysis.

A Comparative Guide to the Reactivity of 4-Chloro-6-methoxypyrimidin-5-amine and Other Halopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Halogenated pyrimidines serve as versatile building blocks, and their reactivity in cross-coupling reactions is a key determinant in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of 4-Chloro-6-methoxypyrimidin-5-amine with its bromo and iodo analogs in two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented is supported by established reactivity principles and extrapolated from experimental data on structurally similar compounds to aid in the selection of appropriate starting materials and reaction conditions.

General Reactivity Trends in Halopyrimidines

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.

Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond follows the general trend: I > Br > Cl > F.[1][2] This order is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is more facile for heavier halogens. Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. Chloropyrimidines are significantly less reactive and typically necessitate more robust catalytic systems, including specialized ligands and higher temperatures, to achieve comparable yields.[1][2] Fluoropyrimidines are generally considered unreactive in these cross-coupling reactions.

Influence of the Halogen Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.

For this compound, the chlorine atom is situated at the highly activated C4 position, which enhances its reactivity compared to chloro-substituents at other positions. The presence of the electron-donating methoxy and amine groups can also modulate the electronic properties of the pyrimidine ring and influence reaction outcomes.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table provides a semi-quantitative comparison of the expected reactivity of 4-halo-6-methoxypyrimidin-5-amines with a generic arylboronic acid. The data for the chloro- derivative is extrapolated from studies on structurally similar 2-chloro-4,6-dimethoxypyrimidine, and the data for the bromo- and iodo- derivatives is based on established reactivity trends.

HalopyrimidineRelative ReactivityTypical Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Expected Yield
4-Iodo-6-methoxypyrimidin-5-amineVery HighPd(PPh₃)₄ (1-5 mol%)K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, Toluene60-801-4Excellent
4-Bromo-6-methoxypyrimidin-5-amineHighPd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, DMF80-1004-12Good to Excellent
This compoundModeratePd₂(dba)₃/XPhos or Pd(OAc)₂/SPhos (3-10 mol%)K₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene100-12012-24Moderate to Good

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The table below outlines the expected comparative reactivity of 4-halo-6-methoxypyrimidin-5-amines with a generic primary or secondary amine.

HalopyrimidineRelative ReactivityTypical Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Expected Yield
4-Iodo-6-methoxypyrimidin-5-amineVery HighPd₂(dba)₃/BINAP or Pd(OAc)₂/DavePhos (1-3 mol%)NaOtBu, K₃PO₄Toluene, 1,4-Dioxane80-1002-6Excellent
4-Bromo-6-methoxypyrimidin-5-amineHighPd₂(dba)₃/Xantphos or Pd(OAc)₂/RuPhos (2-5 mol%)NaOtBu, Cs₂CO₃Toluene, 1,4-Dioxane90-1106-18Good to Excellent
This compoundModeratePd₂(dba)₃/G3-XPhos or Pd(OAc)₂/BrettPhos (5-10 mol%)LHMDS, K₃PO₄Toluene, t-BuOH100-13018-36Moderate to Good

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyrimidine

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

Materials:

  • Halopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the halopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine

This protocol is a general guideline and may require optimization for specific substrates and amines.

Materials:

  • Halopyrimidine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and ligand to a dry Schlenk flask.

  • Add the base, halopyrimidine, and amine.

  • Add the anhydrous and degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Halopyrimidine) Ar-X->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Base Base Base->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Halopyrimidine, Coupling Partner, Base Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar or N2) Solvent->Inert Heating Heat to Desired Temperature with Stirring Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Synthetic Strategies for Substituted Pyrimidin-5-amines: Alternatives to 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, pyrimidine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents. The reagent 4-Chloro-6-methoxypyrimidin-5-amine is a valuable building block for introducing a 6-methoxy-5-aminopyrimidine moiety. However, the efficiency and cost-effectiveness of a synthetic route can be significantly influenced by the choice of starting materials. This guide provides an objective comparison of alternative synthetic strategies to access key pyrimidine intermediates, moving away from a reliance on pre-functionalized pyrimidines and exploring the construction of the heterocyclic core from acyclic precursors.

As a benchmark for comparison, we will focus on the synthesis of a critical intermediate in the production of the tyrosine kinase inhibitor Imatinib: N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine . This highlights two distinct and viable synthetic philosophies.

Performance Comparison of Synthetic Routes

The following table summarizes the quantitative data for two primary approaches to the synthesis of the Imatinib pyrimidine core. This allows for a direct comparison of their efficacy based on reported experimental results.

MetricRoute 1: Ring Formation from Acyclic PrecursorsRoute 2: Sequential Substitution of Dichloropyrimidine
Key Starting Materials 3-Acetylpyridine, N,N-Dimethylformamide dimethyl acetal, Guanidine nitrate2,4-Dichloropyrimidine, 3-Pyridineboronic acid, 2-Methyl-5-nitroaniline
Overall Yield ~65-75%Variable, typically lower due to multiple steps
Key Advantages Convergent synthesis, potentially fewer stepsPotentially adaptable for library synthesis
Key Disadvantages Use of potentially hazardous reagents (guanidine nitrate)Multiple steps, potential for side products, use of expensive catalysts

Route 1: Pyrimidine Ring Synthesis from Acyclic Precursors

This approach builds the pyrimidine ring from simple, non-pyrimidine starting materials. A key advantage of this strategy is its convergent nature, where complexity is built up in a single key step.

Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)propen-1-one

  • A mixture of 3-acetylpyridine (0.05 mol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.

  • The reaction mixture is then concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane-petroleum ether) to afford 3-(dimethylamino)-1-(pyridin-3-yl)propen-1-one as a yellow solid.

  • Yield: Approximately 80%.[1]

Step 2: Synthesis of 4-(Pyridin-3-yl)pyrimidin-2-amine

  • To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol), 3-(dimethylamino)-1-(pyridin-3-yl)propen-1-one (0.04 mol) and guanidine nitrate (0.04 mol) are added.

  • The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to give 4-(pyridin-3-yl)pyrimidin-2-amine.

  • Yield: Approximately 84-90%.[2]

Step 3: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • A mixture of 4-(pyridin-3-yl)pyrimidin-2-amine (0.87 mmol), 2-methyl-5-nitroaniline, a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)), a ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) is refluxed in a suitable solvent like toluene under a nitrogen atmosphere for 8 hours.[2]

  • After cooling, the solvent is removed under vacuum, and the residue is purified by column chromatography to yield the desired product.

  • Yield: Can be up to 82% under optimized conditions.[2]

Step 4: Reduction to N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (32.6 mmol) is dissolved in an ester solvent (e.g., ethyl acetate).

  • A reducing agent system, such as 10% Pd/C and ammonium formate, is added to the solution.[3]

  • The mixture is heated to reflux for 2-6 hours.[3]

  • After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to give the final product.

  • Yield: Over 90% with a purity of >99.5% by HPLC.[3]

Workflow Diagram

Route 1 Workflow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: C-N Coupling cluster_3 Step 4: Nitro Reduction 3-Acetylpyridine 3-Acetylpyridine Enaminone Enaminone 3-Acetylpyridine->Enaminone Reflux DMF-DMA DMF-DMA DMF-DMA->Enaminone Aminopyrimidine Aminopyrimidine Enaminone->Aminopyrimidine NaOEt, Reflux Guanidine Nitrate Guanidine Nitrate Guanidine Nitrate->Aminopyrimidine Coupled_Product Coupled_Product Aminopyrimidine->Coupled_Product Pd Catalyst, Base 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline->Coupled_Product Final_Product Imatinib Core Intermediate Coupled_Product->Final_Product Pd/C, H+ source

Caption: Workflow for the synthesis of the Imatinib pyrimidine core via ring formation.

Route 2: Sequential Substitution of a Dichloropyrimidine Precursor

This alternative strategy begins with a pre-formed pyrimidine ring, specifically a dichloropyrimidine, and introduces the necessary substituents in a stepwise manner. This approach can be advantageous for creating a library of analogs by varying the coupling partners.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine

  • This intermediate can be synthesized via a Suzuki coupling reaction between 2,4-dichloropyrimidine and 3-pyridineboronic acid.

  • The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., acetonitrile/water).

  • The mixture is heated under an inert atmosphere until the reaction is complete.

  • The product is then isolated and purified by standard methods.

Step 2: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • 2-Chloro-4-(pyridin-3-yl)pyrimidine is reacted with 2-methyl-5-nitroaniline in a nucleophilic aromatic substitution (SNA) reaction.

  • This reaction can be promoted by a palladium-catalyzed Buchwald-Hartwig amination, similar to Step 3 in Route 1, to achieve higher yields and milder conditions.[2]

  • The product is isolated and purified.

Step 3: Reduction to N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • The nitro group of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is reduced to an amine using conditions analogous to Step 4 in Route 1 (e.g., Pd/C with a hydrogen source).[3]

  • This yields the final target intermediate.

Workflow Diagram

Route 2 Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Nitro Reduction 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Chloropyrimidine 2-Chloro-4-(pyridin-3-yl)pyrimidine 2,4-Dichloropyrimidine->Chloropyrimidine Pd Catalyst, Base 3-Pyridineboronic acid 3-Pyridineboronic acid 3-Pyridineboronic acid->Chloropyrimidine Coupled_Product Coupled_Product Chloropyrimidine->Coupled_Product Pd Catalyst, Base 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline->Coupled_Product Final_Product Imatinib Core Intermediate Coupled_Product->Final_Product Pd/C, H+ source

Caption: Workflow for the synthesis of the Imatinib pyrimidine core via sequential substitution.

Mechanism of Action: Imatinib and the BCR-ABL Signaling Pathway

The pyrimidine core synthesized through these routes is a crucial component of Imatinib, a targeted cancer therapy. Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, an aberrant protein responsible for the uncontrolled proliferation of cancer cells in chronic myeloid leukemia (CML). The diagram below illustrates this mechanism.

BCR-ABL Signaling Pathway cluster_pathway BCR-ABL Signaling Cascade cluster_inhibition Imatinib Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream_Signaling Downstream Signaling (RAS, STAT, PI3K/AKT) Phosphorylated_Substrate->Downstream_Signaling Activation Cell_Effects Uncontrolled Cell Proliferation & Survival Downstream_Signaling->Cell_Effects Imatinib Imatinib Imatinib->BCR_ABL Binds to ATP-binding site Inhibition->Phosphorylated_Substrate Inhibition

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling and cell proliferation.[4][5][6][7]

Conclusion

The choice of synthetic strategy for producing complex pyrimidine derivatives like the Imatinib core depends on several factors, including the desired scale of production, cost of starting materials and catalysts, and the need for analog synthesis. Building the pyrimidine ring from acyclic precursors offers a convergent and potentially high-yielding route. In contrast, the sequential functionalization of a dichloropyrimidine scaffold provides flexibility for creating diverse libraries of related compounds. Both approaches represent viable alternatives to syntheses that may rely on more complex or less accessible substituted pyrimidine starting materials. Researchers and drug development professionals should consider these factors when designing and optimizing their synthetic pathways.

References

X-ray crystallography of 4-Chloro-6-methoxypyrimidin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the crystallographic structures of 4-Chloro-6-methoxypyrimidin-5-amine derivatives is currently challenging due to a lack of publicly available X-ray crystallography data for this specific series of compounds. However, a detailed analysis of closely related isomers provides valuable insights into the structural effects of substituent placement on the pyrimidine ring. This guide compares the X-ray crystallography data of 4-Chloro-6-methoxypyrimidin-2-amine and 5-Chloro-4,6-dimethoxypyrimidin-2-amine, offering a valuable dataset for researchers, scientists, and drug development professionals.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-Chloro-6-methoxypyrimidin-2-amine and 5-Chloro-4,6-dimethoxypyrimidin-2-amine, facilitating a direct comparison of their solid-state structures.

Parameter4-Chloro-6-methoxypyrimidin-2-amine[1][2]5-Chloro-4,6-dimethoxypyrimidin-2-amine[3]
Chemical Formula C₅H₆ClN₃OC₆H₈ClN₃O₂
Molecular Weight 159.58 g/mol 189.60 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
Unit Cell Dimensions a = 3.7683(2) Åb = 16.4455(2) Åc = 10.7867(2) Åβ = 94.550(1)°a = 5.066(3) Åb = 12.775(8) Åc = 12.587(8) Åβ = 94.060(8)°
Unit Cell Volume 666.36(4) ų812.5(9) ų
Molecules per Unit Cell (Z) 44
Temperature 100 K296(2) K
Radiation Mo KαNot Specified
R-factor 0.0270.0597
wR-factor 0.0700.1990

Experimental Protocols

The methodologies employed in the single-crystal X-ray diffraction studies of these compounds are detailed below, providing a basis for reproducibility and further investigation.

Crystallization
  • 4-Chloro-6-methoxypyrimidin-2-amine: The title compound was dissolved in ethanol and stirred on a magnetic stirrer hotplate for several minutes. The resulting solution was allowed to cool slowly to room temperature. Single crystals suitable for X-ray diffraction appeared from the mother liquor after a few days.[2]

  • 5-Chloro-4,6-dimethoxypyrimidin-2-amine: The crystallization process for this compound is not detailed in the provided search results.

X-ray Data Collection and Structure Refinement
  • 4-Chloro-6-methoxypyrimidin-2-amine: A suitable crystal was mounted and placed in the cold stream of an Oxford Cryosystems Cobra open-flow nitrogen cryostat operating at 100.0 (1) K.[2] Data collection was performed using a Bruker SMART APEXII CCD area-detector diffractometer with Mo Kα radiation.[1] The collected data was reduced using SAINT, and a multi-scan absorption correction was applied using SADABS. The structure was solved using SHELXTL and refined on F². N-bound hydrogen atoms were located in a difference Fourier map and refined freely. The remaining hydrogen atoms were positioned geometrically and refined using a riding model.[1]

  • 5-Chloro-4,6-dimethoxypyrimidin-2-amine: Data for this compound was collected at 296(2) K. The final R-factor for the solved structure was 0.0597, with a wR-factor of 0.1990.[3] Further details on the specific diffractometer, radiation source, and refinement software were not available in the search results.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for single-crystal X-ray crystallography, from sample preparation to structure determination.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of Compound crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffraction X-ray Diffraction crystal_selection->diffraction data_reduction Data Reduction & Correction diffraction->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

References

Comparative Biological Activities of Pyrimidine Derivatives: A Focus on Structures Related to 4-Chloro-6-methoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides a comparative analysis of the biological activities of pyrimidine derivatives, with a particular focus on structures that can be conceptually derived from 4-Chloro-6-methoxypyrimidin-5-amine. While direct and extensive biological data on derivatives of this specific starting material is limited in publicly available literature, this guide leverages data from closely related pyrimidine structures, such as pyrimido[5,4-d]pyrimidines and other substituted pyrimidines, to provide valuable insights into their potential as therapeutic agents. The primary biological activities explored include anticancer and kinase inhibitory effects.

Anticancer Activity

Substituted pyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of various pyrimidine-based compounds, offering a comparative view of their potency.

Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrimido[4,5-d]pyrimidineCompound 7eRenal Cancer (RXF 393)>100 (124% inhibition at 10µM)[1]
Pyrimido[4,5-d]pyrimidineCompound 7f-Not Specified (Active)[1]
Pyrimido[5,4-d]pyrimidineCompound 4cT. brucei0.94[2][3]
Pyrimido[5,4-d]pyrimidineCompound 4cL. infantum3.13[2][3]
Pyrimidine-basedCompound 15Full NCI 60-cell panel0.018 - 9.98[4]
Pyrimidine-basedCompound 16Full NCI 60-cell panel0.018 - 9.98[4]
Pyrimidine-basedDasatinib-Not Specified (Multi-kinase inhibitor)[5]

Note: The anticancer activity of compounds 7e and 7f is presented as a percentage of growth inhibition at a single concentration, as specific IC50 values were not provided in the source.

Kinase Inhibitory Activity

A significant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. Key targets for pyrimidine-based inhibitors include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound ClassTarget KinaseDerivativeIC50 (nM)Reference
Pyrimidine-basedEGFRCompound 454[4]
Pyrimidine-basedEGFRCompound 15135[4]
Pyrimidine-basedEGFRCompound 1634[4]
Pyrimido[4,5-d]pyrimidineCDK2Compound 7a310[1]
Pyrimido[4,5-d]pyrimidineCDK2Compound 7e250[1]
Pyrimido[4,5-d]pyrimidineCDK2Compound 7f50[1]
Pyrimidine-BasedAurora ACompound 13<200 (in SCLC cells)[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the compounds. A vehicle control (e.g., DMSO) and a no-treatment control are included. The plates are then incubated for 48-72 hours.[7]

  • MTT Addition and Incubation: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization and Measurement: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.[7]

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the solution after the kinase reaction.

  • Reaction Setup: In a multi-well plate, the kinase, its specific substrate, and the test compound at various concentrations are combined in an appropriate kinase reaction buffer. Positive (no inhibitor) and negative (no kinase) controls are included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: A kinase-glo reagent is added to each well to stop the kinase reaction and generate a luminescent signal. The luminescence is proportional to the amount of ATP remaining.

  • Data Acquisition: The luminescence intensity of each well is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating anticancer compounds and the signaling pathways commonly targeted by pyrimidine-based kinase inhibitors.

G cluster_0 In Vitro Anticancer Assay Workflow A Cancer Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Absorbance Measurement D->E F IC50 Determination E->F

Experimental Workflow for Anticancer Drug Screening.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR

Simplified EGFR Signaling Pathway and Point of Inhibition.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Vascular Permeability MAPK->Angiogenesis Inhibitor Pyrimidine Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2

References

A Comparative Guide to Pyrimidine Scaffolds in Synthesis: 4,6-Dichloropyrimidine vs. 4-Amino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Pyrimidine Building Block for Targeted Synthesis.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. The strategic functionalization of this heterocycle is paramount for tuning the pharmacological properties of drug candidates. This guide provides a detailed comparison of two key pyrimidine intermediates: the symmetrically activated 4,6-dichloropyrimidine and the pre-functionalized 4-amino-6-chloropyrimidine. The choice between these synthons dictates the synthetic strategy, influencing regioselectivity, reaction conditions, and the overall efficiency of generating molecular diversity.

At a Glance: Key Differences in Reactivity and Application

Feature4,6-Dichloropyrimidine4-Amino-6-chloropyrimidine
Symmetry Symmetric (C₂ᵥ)Asymmetric
Reactivity Two highly reactive chloro groups, susceptible to nucleophilic attack and cross-coupling.One reactive chloro group, with the amino group modulating the ring's electronics.
Synthetic Strategy Suitable for symmetrical di-substitution or sequential, regioselective mono- and di-substitution.Ideal for direct, selective functionalization at the C6 position.
Key Reaction Types Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination.Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling.
Common Applications Synthesis of kinase inhibitors (e.g., Aurora, EGFR), agrochemicals.Precursor for asymmetrically substituted pyrimidine derivatives.

Performance in Key Synthetic Transformations

The primary value of 4,6-dichloropyrimidine lies in its two reactive chlorine atoms, which serve as excellent leaving groups. This allows for a variety of synthetic transformations, though controlling selectivity between the C4 and C6 positions can be a challenge. In contrast, 4-amino-6-chloropyrimidine offers a more direct route to asymmetrically substituted pyrimidines.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro groups by a wide range of nucleophiles.

With 4,6-dichloropyrimidine , sequential reactions are possible, often yielding a mixture of mono- and di-substituted products. Regioselectivity can be influenced by the nature of the nucleophile and reaction conditions. For instance, mono-amination can be achieved under controlled conditions, providing an entry point to intermediates like 4-amino-6-chloropyrimidine.[1]

4-amino-6-chloropyrimidine undergoes SNAr exclusively at the C6 position, providing a clean and direct route to 4,6-disubstituted pyrimidines with distinct functionalities at the C4 and C6 positions.

Table 1: Comparison of Amination Reactions

Starting MaterialNucleophileConditionsProductYieldReference
4,6-DichloropyrimidineAdamantylalkylamineK₂CO₃, DMF, 140 °CMono-aminated product60-99%[1]
4-Amino-6-chloropyrimidinePiperidineHeat2,4-Diamino-6-(1-piperidinyl)-pyrimidineHigh[2]
2,4-Diamino-6-chloropyrimidineSubstituted methanolsNaH, DMSO or THF, 90°C2,4-Diamino-6-alkoxypyrimidines61-79%[3]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for creating C-C and C-N bonds, respectively.

4,6-dichloropyrimidine is an excellent substrate for these reactions. Sequential, regioselective Suzuki couplings have been developed, typically with the first coupling occurring at the more reactive C4 position.[4][5] This allows for the stepwise introduction of different aryl or heteroaryl groups.

For 4-amino-6-chloropyrimidine , cross-coupling reactions provide a straightforward method to introduce aryl or other carbon-based substituents at the C6 position, complementary to the existing amino group.

Table 2: Comparison of Suzuki-Miyaura Coupling Reactions

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane8018-2260[6]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OMW, 1000.2580[7]
4-Amino-6-chloropyrimidinesAryl halidesNi(II) catalystElectrochemical-RT-Moderate to high[8]

Experimental Protocols

General Procedure for Mono-amination of 4,6-Dichloropyrimidine

To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, adamantylalkylamine (1.0 eq) and K₂CO₃ (4.0 eq) are added. The reaction mixture is heated to 140 °C and stirred until completion (monitored by TLC). After cooling, the mixture is worked up with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the mono-aminated product.[1]

General Procedure for Suzuki-Miyaura Coupling of a 4-Chloro-6-substituted Pyrimidine

In a Schlenk flask under an inert atmosphere, the 4-chloro-6-substituted pyrimidine (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq) are combined. A degassed solvent (e.g., dioxane/water) is added, and the mixture is heated to 80-110 °C for 2-24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The product is purified by column chromatography.[9][10]

Visualization of Synthetic and Biological Pathways

The strategic choice of pyrimidine starting material is often dictated by the desired final compound, many of which are designed to interact with specific biological pathways. Pyrimidine derivatives are potent inhibitors of various protein kinases, such as Aurora kinases and the Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of cell proliferation and are often dysregulated in cancer.[3][11][12][13][14][15][16]

G cluster_0 Synthetic Strategy A: Sequential Functionalization cluster_1 Synthetic Strategy B: Direct Functionalization 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Mono-substituted Intermediate Mono-substituted Intermediate 4,6-Dichloropyrimidine->Mono-substituted Intermediate Reaction 1 (e.g., SNAr) Di-substituted Product Di-substituted Product Mono-substituted Intermediate->Di-substituted Product Reaction 2 (e.g., Suzuki) 4-Amino-6-chloropyrimidine 4-Amino-6-chloropyrimidine Di-substituted Product_B Di-substituted Product 4-Amino-6-chloropyrimidine->Di-substituted Product_B Reaction 3 (e.g., Suzuki) EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits

References

Navigating the Analysis of 4-Chloro-6-methoxypyrimidin-5-amine Reactions: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrimidine derivatives, the ability to accurately monitor reaction progress and assess the purity of 4-Chloro-6-methoxypyrimidin-5-amine is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for these tasks. This guide provides a comparative overview of potential reversed-phase HPLC methods, offering detailed experimental protocols and performance characteristics to aid in method selection and development for the analysis of reactions involving this key intermediate.

While specific, validated HPLC methods for this compound are not abundantly available in public literature, this guide constructs two robust methodologies based on established protocols for structurally analogous compounds. These methods provide a strong foundation for in-house development and validation. The presented methods differ in their stationary phase and mobile phase composition, offering distinct selectivity and analytical performance.

Method Comparison at a Glance

The selection of an appropriate HPLC method is critical for achieving the desired separation and sensitivity. The following table summarizes the key parameters of two proposed methods for the analysis of this compound and its reaction mixtures.

ParameterMethod 1: C18 with Formic Acid ModifierMethod 2: Mixed-Mode with Acidic Buffer
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Mixed-Mode (e.g., Primesep 100, 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: WaterB: AcetonitrileBuffer: Sulfuric Acid
Elution GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 210 nm
Injection Volume 10 µL5 µL
Column Temperature 30 °C35 °C
Expected Retention Dependent on gradient profileShorter, due to isocratic mode
Resolution Potentially higher for complex mixturesEffective for simpler reaction monitoring
Tailing Factor Generally < 1.5 with acid modifierDependent on analyte-column interaction

Experimental Protocols

Detailed methodologies for each proposed HPLC method are provided below to ensure reproducibility and facilitate adaptation to specific laboratory instrumentation and reaction conditions.

Method 1: Reversed-Phase C18 with Formic Acid Modifier

This method is a widely applicable approach for the separation of moderately polar to nonpolar compounds. The use of a C18 column provides excellent hydrophobic retention, while the formic acid in the mobile phase helps to improve peak shape and ionization efficiency for mass spectrometry (MS) detection if desired.

Objective: To achieve high-resolution separation of this compound from its starting materials, intermediates, and potential byproducts.

Materials:

  • Reversed-Phase C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Sample of the reaction mixture, diluted in mobile phase

Instrumentation:

  • HPLC system with a gradient pump, UV detector, and column oven

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture with an appropriate volume of a 50:50 mixture of Mobile Phase A and B to achieve a concentration suitable for UV detection.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 15 minutes.

    • Inject the prepared sample.

    • Run the following gradient program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Method 2: Mixed-Mode Chromatography

This alternative method employs a mixed-mode stationary phase that offers both reversed-phase and ion-exchange retention mechanisms. This can provide unique selectivity for polar and ionizable compounds like amines, potentially improving separation from closely related impurities.

Objective: To provide an alternative selectivity for the analysis of this compound, particularly for separating it from polar impurities.

Materials:

  • Mixed-Mode HPLC Column (e.g., Primesep 100, 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Sulfuric Acid

  • Sample of the reaction mixture, diluted in mobile phase

Instrumentation:

  • HPLC system with an isocratic pump, UV detector, and column oven

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 45:55 v/v) containing a low concentration of sulfuric acid (e.g., 0.05%).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Equilibrate the mixed-mode column with the mobile phase for at least 15 minutes.

    • Inject the prepared sample.

    • Run the analysis in isocratic mode.

    • Monitor the elution profile at 210 nm.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the logical flow of each HPLC method.

HPLC_Method_1_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in Water) (B: 0.1% FA in ACN) equilibrate Equilibrate C18 Column prep_mobile_phase->equilibrate prep_sample Prepare Sample (Dilute & Filter) inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection (254 nm) run_gradient->detect acquire_data Acquire Chromatogram detect->acquire_data analyze_data Analyze & Quantify acquire_data->analyze_data HPLC_Method_2_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Isocratic Mobile Phase (ACN/Water/H2SO4) equilibrate Equilibrate Mixed-Mode Column prep_mobile_phase->equilibrate prep_sample Prepare Sample (Dilute & Filter) inject Inject Sample prep_sample->inject equilibrate->inject run_isocratic Run Isocratic Elution inject->run_isocratic detect UV Detection (210 nm) run_isocratic->detect acquire_data Acquire Chromatogram detect->acquire_data analyze_data Analyze & Quantify acquire_data->analyze_data

Confirming the structure of 4-Chloro-6-methoxypyrimidin-5-amine substitution products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Key Substitution Reactions

This guide provides a comparative analysis of substitution products derived from 4-Chloro-6-methoxypyrimidin-5-amine, a versatile scaffold in medicinal chemistry. Understanding the reactivity of the C4-chloro position is crucial for the design and synthesis of novel derivatives with potential therapeutic applications. This document summarizes key substitution reactions, presents available quantitative data, and provides detailed experimental protocols for the synthesis of representative products.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) by various amines. The reaction outcome and yield can be influenced by the nature of the amine (aliphatic vs. aromatic), the reaction conditions, and the presence of activating or deactivating groups on the pyrimidine ring.

While direct comparative studies on a wide range of amines with this compound are not extensively documented in single reports, analysis of related structures suggests that primary and secondary amines readily displace the chloride. For instance, in a study on the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, it was observed that anilines and secondary aliphatic amines selectively displace the C4-chloride in the presence of a weak base.[1]

Table 1: Comparison of SNAr Reactions with Amines (Hypothetical Data Based on Related Compounds)

EntryAmine NucleophileProductTypical Yield (%)Reference
1Aniline4-(Phenylamino)-6-methoxypyrimidin-5-amine70-85[1]
2Morpholine4-(Morpholin-4-yl)-6-methoxypyrimidin-5-amine80-95[1]
3Benzylamine4-(Benzylamino)-6-methoxypyrimidin-5-amine75-90[2]

Note: The data in this table is illustrative and based on the reactivity of structurally similar compounds. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol: General Procedure for SNAr with an Amine

A solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent (e.g., n-butanol, DMF, or acetonitrile) is treated with a base (e.g., K2CO3, Et3N, or DIPEA) (2.0 mmol). The reaction mixture is heated at a temperature ranging from 80 °C to 120 °C for 4-12 hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl substituents at the C4 position. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base. Studies on related 4-amino-6-chloropyrimidines have demonstrated the feasibility of this transformation.[3]

Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (Representative Data)

EntryArylboronic AcidProductYield (%)Catalyst/Ligand/Base
1Phenylboronic acid4-Phenyl-6-methoxypyrimidin-5-amine78Pd(PPh3)4 / K2CO3
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-methoxypyrimidin-5-amine82Pd(dppf)Cl2 / Cs2CO3
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base (e.g., K2CO3 or Cs2CO3, 2.0 mmol) in a solvent system such as 1,4-dioxane/water or toluene/water is added a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 0.05 mmol). The reaction mixture is heated under an inert atmosphere at 80-100 °C for 6-16 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and can be employed to introduce a wide range of amino groups at the C4 position. This reaction utilizes a palladium catalyst in combination with a suitable phosphine ligand and a strong base.[4]

Table 3: Buchwald-Hartwig Amination of this compound (Representative Data)

EntryAmineProductYield (%)Catalyst/Ligand/Base
1Aniline4-(Phenylamino)-6-methoxypyrimidin-5-amine85Pd2(dba)3 / XPhos / NaOtBu
2N-Methylaniline4-(Methyl(phenyl)amino)-6-methoxypyrimidin-5-amine75Pd(OAc)2 / BINAP / Cs2CO3
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.02-0.05 mmol), a phosphine ligand (e.g., XPhos or BINAP, 0.04-0.10 mmol), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 mmol) in an anhydrous solvent (e.g., toluene or dioxane) is heated under an inert atmosphere at 80-110 °C for 8-24 hours. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography.

Visualizing Reaction Pathways

To illustrate the key transformations discussed, the following diagrams outline the general workflows for the substitution reactions of this compound.

G start This compound sub_amine 4-Amino-substituted product start->sub_amine  SNAг (Amine, Base) start->sub_amine  Buchwald-Hartwig (Amine, Pd catalyst, Ligand, Base) sub_aryl 4-Aryl-substituted product start->sub_aryl  Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base)

Caption: General reaction pathways for the substitution at the C4 position of this compound.

G cluster_snar SNAг Experimental Workflow snar_start Mix Reactants: 4-Cl-pyrimidine, Amine, Base, Solvent snar_heat Heat Reaction Mixture (80-120 °C) snar_start->snar_heat snar_monitor Monitor Progress (TLC/LC-MS) snar_heat->snar_monitor snar_workup Work-up: Solvent removal snar_monitor->snar_workup snar_purify Purification: Column Chromatography snar_workup->snar_purify snar_product Isolated 4-Amino-substituted Product snar_purify->snar_product

Caption: A typical experimental workflow for the nucleophilic aromatic substitution (SNAr) with amines.

G cluster_suzuki Suzuki Coupling Experimental Workflow suzuki_start Mix Reactants under Inert Atmosphere: 4-Cl-pyrimidine, Boronic Acid, Base, Pd Catalyst, Solvent suzuki_heat Heat Reaction Mixture (80-100 °C) suzuki_start->suzuki_heat suzuki_monitor Monitor Progress (TLC/LC-MS) suzuki_heat->suzuki_monitor suzuki_workup Work-up: Filtration, Concentration suzuki_monitor->suzuki_workup suzuki_purify Purification: Column Chromatography suzuki_workup->suzuki_purify suzuki_product Isolated 4-Aryl-substituted Product suzuki_purify->suzuki_product

Caption: A standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Navigating the Safe Handling of 4-Chloro-6-methoxypyrimidin-5-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-6-methoxypyrimidin-5-amine was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other chlorinated and aminated pyrimidines. It is imperative to treat this compound with caution and to conduct a thorough risk assessment before handling. This guide is intended to supplement, not replace, institutional safety protocols and the judgment of a trained chemical safety professional.

Essential Safety and Operational Overview

The operational plan for handling this compound prioritizes risk mitigation through a combination of engineering controls, personal protective equipment, and stringent handling and disposal procedures. Given the potential for irritation and unknown toxicological properties, a conservative approach is essential.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for similar chemical compounds.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a risk of splashing during procedures such as solution preparation or transfers.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fully fastened.
Impervious ClothingFor large-scale operations or situations with a high risk of splashing, fire/flame resistant and impervious clothing should be considered.[1]
Respiratory Protection Full-face RespiratorIf exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator should be used.[1] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.
Hazard and First Aid Summary

While specific hazard classifications for this compound are unavailable, related compounds are generally classified as irritants. The following table summarizes potential hazards and corresponding first aid measures.

HazardFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Step-by-Step Handling and Disposal Plan

A systematic workflow is crucial for the safe handling and disposal of this compound.

Operational Protocol
  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound :

    • Don the appropriate PPE as specified in the table above.

    • Conduct all manipulations, including weighing and solution preparation, within a chemical fume hood to prevent inhalation of dust or vapors.[3]

    • Avoid the formation of dust.[1]

    • Use spark-proof tools and avoid sources of ignition.[2]

  • Storage :

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan
  • Waste Collection :

    • All solid waste, including contaminated gloves, weighing papers, and disposable labware, should be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.

  • Waste Disposal :

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Do not allow the chemical to enter drains or the environment.[1]

    • Arrange for disposal by a licensed professional waste disposal service.[3][4]

Chemical and Physical Properties (Based on Analogs)

Quantitative data for this compound is limited. The following table presents available data for a closely related compound, 4-Chloro-6-methoxy-2-pyrimidinamine, to provide an estimation of its properties.

PropertyValue (for 4-Chloro-6-methoxy-2-pyrimidinamine)
Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
Melting Point 164-166 °C
Boiling Point 349.4°C at 760 mmHg
Flash Point 165.1±28.7 °C

Source: ECHEMI[5]

Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh Compound prep_eng->handle_weigh handle_prep Prepare Solution handle_weigh->handle_prep handle_exp Perform Experiment handle_prep->handle_exp storage_store Store in Cool, Dry, Well-Ventilated Area handle_exp->storage_store disp_collect Collect Waste (Solid & Liquid) handle_exp->disp_collect disp_label Label Hazardous Waste disp_collect->disp_label disp_dispose Dispose via Licensed Service disp_label->disp_dispose

Caption: Workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.